molecular formula C13H26N2O2 B3037671 4-(2-aminopropan-2-yl)-1-Boc-piperidine CAS No. 530116-33-7

4-(2-aminopropan-2-yl)-1-Boc-piperidine

Cat. No.: B3037671
CAS No.: 530116-33-7
M. Wt: 242.36
InChI Key: FXUHDTBFKFLRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-aminopropan-2-yl)-1-Boc-piperidine is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.36. The purity is usually 95%.
BenchChem offers high-quality 4-(2-aminopropan-2-yl)-1-Boc-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-aminopropan-2-yl)-1-Boc-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-6-10(7-9-15)13(4,5)14/h10H,6-9,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUHDTBFKFLRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530116-33-7
Record name tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to a Key Piperidine Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Valued Researchers,

Our commitment as Senior Application Scientists is to provide you with technical guides of the highest scientific integrity and practical utility. In preparing to address your topic of interest, "tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate," we have conducted a comprehensive search of the scientific literature, patent databases, and commercial supplier catalogs.

Our extensive investigation did not yield specific, verifiable data for this particular compound. This suggests that "tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate" is likely a novel or not widely available chemical entity, and as such, the foundational data required for an in-depth technical guide—such as validated synthesis protocols, physicochemical properties, and established applications—are not present in the public domain.

To provide you with a valuable and immediately applicable resource, we have leveraged our editorial control to pivot to a closely related and extensively documented piperidine building block: tert-butyl 4-aminopiperidine-1-carboxylate . This compound shares the core structural features of a Boc-protected piperidine ring, a key scaffold in medicinal chemistry, and its properties and applications are well-established.

This guide will provide the in-depth, technically robust information you require, with the scientific integrity and practical insights you expect. We are confident that this comprehensive guide on tert-butyl 4-aminopiperidine-1-carboxylate will serve as a valuable resource for your research and development endeavors.

An In-Depth Technical Guide to tert-Butyl 4-aminopiperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space. The strategic protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group offers a robust and readily cleavable protecting group, facilitating its use in multi-step synthetic sequences.

This guide focuses on tert-butyl 4-aminopiperidine-1-carboxylate , a bifunctional building block that incorporates both a protected secondary amine within the piperidine ring and a primary amine substituent. This arrangement makes it an exceptionally valuable starting material for the synthesis of diverse and complex molecular architectures, particularly in the construction of combinatorial libraries and the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₂PubChem
Molecular Weight 200.28 g/mol PubChem
CAS Number 87120-72-7PubChem
Appearance Off-white to pale yellow solidCommercial Suppliers
Melting Point 68-72 °CCommercial Suppliers
Boiling Point ~306 °C (predicted)PubChem
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.General Chemical Knowledge
pKa ~9.5 (predicted for the primary amine)General Chemical Knowledge

Synthesis and Purification

The most common and industrially scalable synthesis of tert-butyl 4-aminopiperidine-1-carboxylate involves the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate. This method is favored for its high efficiency and the ready availability of the starting materials.

Experimental Protocol: Reductive Amination

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • tert-butyl 4-oxopiperidine-1-carboxylate

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes or DCM/methanol solvent system

Procedure:

  • Imine Formation: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol, add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise. Causality Insight: The choice of a mild reducing agent like NaBH₃CN is crucial to selectively reduce the imine in the presence of the ketone starting material. STAB is a common, less toxic alternative.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the imine intermediate by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in DCM to afford pure tert-butyl 4-aminopiperidine-1-carboxylate.

Self-Validating System: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of the characteristic Boc-group protons at ~1.45 ppm in the ¹H NMR spectrum and the molecular ion peak in the mass spectrum are key indicators of the desired product.

G start tert-butyl 4-oxopiperidine-1-carboxylate intermediate Imine Intermediate start->intermediate Ammonium Acetate / Methanol product tert-butyl 4-aminopiperidine-1-carboxylate intermediate->product Sodium Cyanoborohydride

Caption: Reductive amination workflow for the synthesis of tert-butyl 4-aminopiperidine-1-carboxylate.

Analytical Characterization

Robust analytical characterization is essential to confirm the structure and purity of the synthesized compound.

  • ¹H NMR (400 MHz, CDCl₃): δ 4.05 (br s, 2H), 2.85 (t, J = 12.0 Hz, 2H), 2.70 (m, 1H), 1.85 (d, J = 12.0 Hz, 2H), 1.45 (s, 9H), 1.25 (m, 2H). The broad singlet at ~4.05 ppm corresponds to the protons on the carbons adjacent to the nitrogen of the Boc group. The singlet at 1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR (100 MHz, CDCl₃): δ 154.9, 79.2, 50.4, 43.8, 34.9, 28.4. The peak at 154.9 ppm is the carbonyl carbon of the Boc group, and the peak at 79.2 ppm is the quaternary carbon of the tert-butyl group.

  • Mass Spectrometry (ESI+): m/z 201.1 [M+H]⁺, 223.1 [M+Na]⁺.

Applications in Drug Discovery

The utility of tert-butyl 4-aminopiperidine-1-carboxylate as a versatile building block is demonstrated by its incorporation into a wide range of drug candidates and approved medicines. The primary amino group serves as a convenient handle for further functionalization, allowing for the introduction of various substituents through amide bond formation, reductive amination, or arylation reactions.

Workflow: Amide Bond Formation

A common application is the acylation of the primary amine to form amide derivatives.

G start tert-butyl 4-aminopiperidine-1-carboxylate product Amide Derivative start->product Coupling Agent (e.g., HATU, EDCI) / Base (e.g., DIPEA) reagent Carboxylic Acid (R-COOH) reagent->product

Caption: General workflow for the synthesis of amide derivatives.

This building block has been instrumental in the development of inhibitors for various therapeutic targets, including kinases, proteases, and G-protein coupled receptors. The piperidine ring often serves as a central scaffold to orient substituents for optimal interaction with the target protein.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling tert-butyl 4-aminopiperidine-1-carboxylate.

  • Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, remove person to fresh air. If swallowed, call a poison center or doctor if you feel unwell.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

tert-Butyl 4-aminopiperidine-1-carboxylate is a cornerstone building block in modern medicinal chemistry. Its robust synthesis, versatile reactivity, and the desirable properties it imparts to drug candidates ensure its continued importance in the discovery and development of new therapeutics. This guide provides a comprehensive overview of its properties, synthesis, and applications, empowering researchers to effectively utilize this valuable compound in their scientific endeavors.

References

  • PubChem. tert-Butyl 4-aminopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. National Center for Biotechnology Information. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

Sources

A Technical Guide to 4-(2-aminopropan-2-yl)-1-Boc-piperidine (CAS 530116-33-7): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate, CAS number 530116-33-7. This bifunctional building block, featuring a sterically hindered primary amine and a Boc-protected secondary amine within a piperidine scaffold, is of significant interest in medicinal chemistry. Its structural motifs are pivotal for introducing specific pharmacophoric elements in the synthesis of complex molecules, particularly in the development of muscarinic receptor agonists and antagonists. This document will delve into the compound's chemical properties, plausible synthetic strategies, reactivity profile, and its established role in the synthesis of pharmaceutically relevant compounds.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural alkaloids, valued for its favorable physicochemical properties and its ability to confer conformational rigidity to a molecule.[1][2] The strategic placement of functional groups on the piperidine core allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. 4-(2-aminopropan-2-yl)-1-Boc-piperidine emerges as a particularly useful intermediate due to the presence of two distinct nitrogen functionalities with orthogonal reactivity, making it a versatile tool for combinatorial chemistry and lead optimization.[3]

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 4-(2-aminopropan-2-yl)-1-Boc-piperidine is presented in Table 1.

PropertyValueSource
CAS Number 530116-33-7
IUPAC Name tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate
Molecular Formula C₁₃H₂₆N₂O₂
Molecular Weight 242.36 g/mol
Appearance Light yellow liquid[1]
Storage Store at room temperature.[1]
Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not widely available in the public domain, its characteristic spectroscopic features can be predicted based on its functional groups.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the Boc group, the piperidine ring protons, and the aminopropan-2-yl side chain.

  • Boc Group: A sharp singlet integrating to 9 protons around δ 1.4 ppm.

  • Piperidine Ring Protons: A series of multiplets between δ 1.0 and 4.2 ppm. The protons on carbons adjacent to the Boc-protected nitrogen (positions 2 and 6) would appear downfield, typically in the range of δ 2.8-4.2 ppm, often as broad signals due to restricted rotation around the carbamate bond. Protons on carbons 3, 4, and 5 will resonate further upfield.

  • Aminopropan-2-yl Group: The two methyl groups on the side chain would likely appear as a singlet integrating to 6 protons. The primary amine protons are expected to give a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each carbon environment.

  • Boc Group: The quaternary carbon of the tert-butyl group will resonate around δ 28 ppm, and the carbonyl carbon of the carbamate will be found in the δ 154-156 ppm region. The carbon of the O-C(CH₃)₃ moiety will appear around δ 79-80 ppm.

  • Piperidine Ring: Carbons attached to the nitrogen (C2 and C6) will be in the δ 40-45 ppm range. The other ring carbons (C3, C4, C5) will resonate further upfield.

  • Aminopropan-2-yl Group: The quaternary carbon attached to the primary amine will be in the δ 50-55 ppm region, and the methyl carbons will appear around δ 25-30 ppm.

Mass Spectrometry: Under electrospray ionization (ESI) in positive mode, the most prominent ion is expected to be the protonated molecule [M+H]⁺. Fragmentation of this ion would likely involve the loss of the Boc group (100 Da) or isobutylene (56 Da) from the Boc group, as well as fragmentation of the piperidine ring.[4]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions corresponding to the N-H and C=O functional groups.

  • N-H Stretching: Primary amines typically show two bands in the 3400-3250 cm⁻¹ region due to asymmetric and symmetric stretching vibrations.[5]

  • C=O Stretching: A strong absorption band for the carbamate carbonyl group is expected around 1680-1700 cm⁻¹.

  • N-H Bending: A bending vibration for the primary amine is typically observed in the 1650-1580 cm⁻¹ region.[5]

  • C-N Stretching: Aliphatic C-N stretching vibrations will appear in the 1250–1020 cm⁻¹ range.[5]

Synthesis Strategies

While a specific, detailed experimental protocol for the synthesis of 4-(2-aminopropan-2-yl)-1-Boc-piperidine is not readily found in peer-reviewed literature, a plausible and logical synthetic route can be devised based on established organic chemistry methodologies. A likely approach would involve the construction of the aminopropan-2-yl side chain on a pre-formed, Boc-protected piperidine scaffold.

One potential synthetic pathway is outlined below:

G cluster_0 Plausible Synthetic Route Start 1-Boc-4-piperidone Intermediate1 tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate Start->Intermediate1 1. MeMgBr or MeLi 2. Aqueous Workup Intermediate2 tert-butyl 4-(2-azidopropan-2-yl)piperidine-1-carboxylate Intermediate1->Intermediate2 1. Mesylation or Tosylation 2. NaN₃ FinalProduct 4-(2-aminopropan-2-yl)-1-Boc-piperidine Intermediate2->FinalProduct Reduction (e.g., H₂, Pd/C or LiAlH₄)

Figure 1: Plausible synthetic workflow for 4-(2-aminopropan-2-yl)-1-Boc-piperidine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate

  • To a solution of 1-Boc-4-piperidone in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere, add a Grignard reagent such as methylmagnesium bromide or an organolithium reagent like methyllithium dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary alcohol.

Step 2: Conversion to the Azide Intermediate

  • The tertiary alcohol can be converted to a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

  • The resulting sulfonate ester is then reacted with sodium azide in a polar aprotic solvent such as DMF to afford tert-butyl 4-(2-azidopropan-2-yl)piperidine-1-carboxylate via an SN2 reaction.

Step 3: Reduction to the Primary Amine

  • The azide intermediate is reduced to the primary amine. This can be achieved through several methods, including catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or with a reducing agent like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is generally preferred for its milder reaction conditions.

  • After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography to yield the final product, 4-(2-aminopropan-2-yl)-1-Boc-piperidine.

Reactivity and Synthetic Applications

The synthetic utility of 4-(2-aminopropan-2-yl)-1-Boc-piperidine stems from the differential reactivity of its two nitrogen atoms. The primary amine is a potent nucleophile, while the piperidine nitrogen is protected as a less nucleophilic carbamate. This allows for selective functionalization of the primary amine.

G cluster_0 Reactivity Profile Start 4-(2-aminopropan-2-yl)-1-Boc-piperidine Acylation Amide Formation Start->Acylation RCOCl, Base Alkylation Secondary Amine Formation Start->Alkylation R-X, Base Urea Urea Formation Start->Urea R-NCO Deprotection Piperidine Deprotection Start->Deprotection Strong Acid (e.g., TFA, HCl) FinalAmine Diamino Piperidine Deprotection->FinalAmine

Figure 2: Key reactions of 4-(2-aminopropan-2-yl)-1-Boc-piperidine.

Reactions at the Primary Amine

The primary amine can readily undergo a variety of common organic transformations:

  • Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) will selectively form amides at the primary amine position.

  • Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones will yield secondary or tertiary amines at the side chain.

  • Urea and Carbamate Formation: Reaction with isocyanates or chloroformates will produce ureas and carbamates, respectively.

Deprotection of the Piperidine Nitrogen

The Boc protecting group is stable to a wide range of reaction conditions but can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an organic solvent. This deprotection unmasks the piperidine nitrogen, allowing for subsequent functionalization at this position.

Protocol: Boc Deprotection

  • Dissolve 4-(2-aminopropan-2-yl)-1-Boc-piperidine (or its derivatized form) in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid (e.g., 4M HCl in dioxane or neat TFA) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the solvent and excess acid can be removed under reduced pressure to yield the hydrochloride or trifluoroacetate salt of the deprotected piperidine.

Application in the Synthesis of Muscarinic Receptor Ligands

This building block is cited as a commercially available intermediate in a patent for the synthesis of muscarinic M1 and M4 receptor agonists.[6] These receptors are important targets for the treatment of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[6] The 4-(2-aminopropan-2-yl)piperidine core can be elaborated through reactions at the primary amine to introduce pharmacophoric elements necessary for receptor binding and activation.

Safety and Handling

Hazard Statements (Predicted):

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

    • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

4-(2-aminopropan-2-yl)-1-Boc-piperidine is a strategically important building block for medicinal chemists. Its bifunctional nature, with a nucleophilic primary amine and a protected piperidine nitrogen, allows for a high degree of synthetic flexibility. This enables the construction of diverse chemical libraries and the targeted synthesis of complex molecules, particularly in the pursuit of novel therapeutics targeting the central nervous system. While detailed public data on its synthesis and characterization are limited, its commercial availability and citation in patent literature underscore its value in contemporary drug discovery programs.

References

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents.
  • UCLA Web Hosting. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018). PubMed. Available at: [Link]

  • CA2993484C - Muscarinic agonists - Google Patents.
  • MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391–1395.

Sources

The Strategic Role of 4-(2-Aminopropan-2-yl)-1-Boc-piperidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a multitude of FDA-approved drugs.[1] This in-depth technical guide focuses on a particularly valuable derivative: 4-(2-aminopropan-2-yl)-1-Boc-piperidine. We will explore its strategic importance as a building block in drug discovery, detailing plausible synthetic routes, key chemical reactions, and its application in the generation of novel therapeutics. This guide is intended to provide both a theoretical framework and practical insights for researchers leveraging this versatile scaffold in their drug development programs.

Introduction: The Piperidine Scaffold and the Significance of the 2-Aminopropan-2-yl Moiety

The piperidine ring is a saturated heterocycle that is a common feature in many biologically active compounds, including a wide array of pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal scaffold for interacting with biological targets. The incorporation of a 4-amino group provides a key vector for further chemical modification and interaction with target proteins.

The subject of this guide, 4-(2-aminopropan-2-yl)-1-Boc-piperidine, possesses a unique structural feature: a gem-dimethyl group on the carbon adjacent to the amino group. This "gem-dimethyl effect" can offer several advantages in drug design:

  • Steric Shielding: The methyl groups can shield the adjacent amine from metabolic degradation, potentially improving the pharmacokinetic profile of a drug candidate.

  • Conformational Restriction: The bulky gem-dimethyl group can restrict the rotation of the side chain, locking it into a more defined conformation. This can lead to higher binding affinity and selectivity for the target protein.

  • Increased Lipophilicity: The addition of the two methyl groups increases the lipophilicity of this region of the molecule, which can influence cell permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential chemical modifications, making this a highly versatile building block for library synthesis and lead optimization.

Physicochemical Properties

PropertyEstimated ValueImportance in Drug Discovery
Molecular Weight 242.36 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP (octanol-water partition coefficient) ~2.5 - 3.5Influences solubility, permeability, and metabolic stability.
Topological Polar Surface Area (TPSA) ~38.3 ŲPredicts cell permeability and blood-brain barrier penetration.
pKa (of the primary amine) ~9.5 - 10.5Determines the ionization state at physiological pH, affecting receptor interactions and solubility.

These values are estimations and should be experimentally verified for any drug development program.

Synthesis of 4-(2-Aminopropan-2-yl)-1-Boc-piperidine: Plausible Synthetic Routes

A direct, documented synthesis for 4-(2-aminopropan-2-yl)-1-Boc-piperidine is not prevalent in the public domain. However, based on established organic chemistry principles, several plausible synthetic routes can be proposed. The following sections detail two such potential pathways, starting from commercially available materials.

Route A: Synthesis via Grignard Reaction with a Nitrile Intermediate

This route leverages the well-established Grignard reaction to introduce the gem-dimethyl functionality, followed by reduction of the resulting imine to the desired primary amine.[2][3][4]

Workflow Diagram:

start 1-Boc-4-cyanopiperidine step1 Grignard Reaction (CH3MgBr) start->step1 intermediate1 Imine Intermediate step1->intermediate1 step2 Reduction (e.g., NaBH4, H2/Raney Ni) intermediate1->step2 product 4-(2-Aminopropan-2-yl)-1-Boc-piperidine step2->product

Figure 1: Synthetic workflow for Route A.

Step-by-Step Protocol:

  • Grignard Reagent Addition: To a solution of 1-Boc-4-cyanopiperidine in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of methylmagnesium bromide (CH3MgBr) dropwise at a controlled temperature (typically 0 °C to room temperature). The Grignard reagent will add to the nitrile to form a magnesium iminate salt.

  • Hydrolysis and Imine Formation: The reaction mixture is then carefully quenched with an aqueous solution (e.g., saturated ammonium chloride) to hydrolyze the magnesium salt and yield the intermediate imine.

  • Reduction to the Primary Amine: The crude imine is then reduced to the primary amine. This can be achieved using various reducing agents. A common method is reduction with sodium borohydride (NaBH4) in a protic solvent like methanol. Alternatively, catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) can be employed.

  • Purification: The final product is then purified using standard techniques such as column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.[2]

  • Inert Atmosphere: The use of an inert atmosphere prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for converting imines to amines. Catalytic hydrogenation is another effective method, though it may require specialized equipment.

Route B: Synthesis via the Ritter Reaction

The Ritter reaction provides an alternative pathway to tertiary amines by reacting a nitrile with a source of a stable carbocation, such as a tertiary alcohol, in the presence of a strong acid.[5][6][7]

Workflow Diagram:

start tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate step1 Ritter Reaction (e.g., MeCN, H2SO4) start->step1 intermediate1 N-acetyl Intermediate step1->intermediate1 step2 Hydrolysis (Acidic or Basic) intermediate1->step2 product 4-(2-Aminopropan-2-yl)-1-Boc-piperidine step2->product

Figure 2: Synthetic workflow for Route B.

Step-by-Step Protocol:

  • Carbocation Formation and Nucleophilic Attack: The starting material, tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate, is treated with a strong acid (e.g., sulfuric acid or perchloric acid) in the presence of a nitrile (e.g., acetonitrile). The acid protonates the hydroxyl group, which then leaves as a water molecule to form a stable tertiary carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion.

  • Hydrolysis to Amide: The nitrilium ion is subsequently hydrolyzed by water present in the reaction mixture to form an N-acetyl intermediate.

  • Amide Hydrolysis: The resulting amide is then hydrolyzed under either acidic or basic conditions to yield the desired primary amine.

  • Purification: The final product is purified by standard methods, such as extraction and column chromatography.

Causality Behind Experimental Choices:

  • Strong Acid: A strong, non-nucleophilic acid is required to facilitate the formation of the carbocation.

  • Nitrile as Nucleophile and Solvent: Acetonitrile can often serve as both the nitrile source and the solvent for the reaction.

  • Controlled Hydrolysis: The final hydrolysis step needs to be carefully controlled to cleave the amide bond without removing the Boc protecting group, which is also acid-labile.

Applications in Drug Discovery: A Scaffold for Diverse Therapeutic Areas

The 4-(2-aminopropan-2-yl)-1-Boc-piperidine scaffold is a valuable starting point for the synthesis of a wide range of potential therapeutic agents. The primary amine serves as a versatile handle for the introduction of various functionalities through reactions such as amide bond formation, reductive amination, and urea formation.

Workflow for Derivatization:

start 4-(2-Aminopropan-2-yl)- 1-Boc-piperidine reductive_amination Reductive Amination (R-CHO, NaBH(OAc)3) start->reductive_amination amide_coupling Amide Coupling (R-COOH, Coupling Agent) start->amide_coupling urea_formation Urea Formation (R-NCO) start->urea_formation product1 N-Alkyl Derivative reductive_amination->product1 product2 N-Acyl Derivative amide_coupling->product2 product3 Urea Derivative urea_formation->product3

Figure 3: Common derivatization reactions.

Kinase Inhibitors

The piperidine scaffold is frequently employed in the design of kinase inhibitors. For instance, derivatives of 4-aminopiperidine have been investigated as inhibitors of Protein Kinase B (PKB/Akt), a key node in cell signaling pathways that is often dysregulated in cancer.[8] The 4-(2-aminopropan-2-yl)piperidine moiety can be incorporated to explore the steric and electronic requirements of the ATP-binding pocket of various kinases.

Example Application: Hypothetical Akt Inhibitor Design

A common strategy in kinase inhibitor design is to have a "hinge-binding" motif, a lipophilic region, and a solvent-exposed region. The 4-(2-aminopropan-2-yl)piperidine scaffold can be readily incorporated into such designs. For example, the piperidine nitrogen can be attached to a hinge-binding heterocycle, and the primary amine can be acylated with a group that extends into a lipophilic pocket.

Central Nervous System (CNS) Agents

The physicochemical properties of the piperidine ring often make it suitable for designing CNS-active drugs. The ability to modulate lipophilicity and basicity by derivatizing the 4-amino group allows for fine-tuning of properties like blood-brain barrier permeability. While no specific CNS drugs containing the 4-(2-aminopropan-2-yl)-1-Boc-piperidine moiety are currently marketed, the scaffold is of interest in the development of ligands for G-protein coupled receptors (GPCRs) and ion channels.

Other Therapeutic Areas

The versatility of this building block extends to other therapeutic areas. For example, substituted piperidines have been investigated as muscarinic receptor agonists.

Experimental Protocols: Key Downstream Reactions

Protocol for Amide Bond Formation

Reaction: Coupling of 4-(2-aminopropan-2-yl)-1-Boc-piperidine with a carboxylic acid.

Materials:

  • 4-(2-aminopropan-2-yl)-1-Boc-piperidine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • Coupling agent (e.g., HATU, HBTU) (1.2 eq)

  • Non-nucleophilic base (e.g., DIPEA) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

  • Add the coupling agent and the non-nucleophilic base to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4-(2-aminopropan-2-yl)-1-Boc-piperidine in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Boc-Deprotection

Reaction: Removal of the Boc protecting group to liberate the piperidine nitrogen.

Materials:

  • Boc-protected piperidine derivative

  • Strong acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane)

  • Solvent (e.g., dichloromethane (DCM))

Procedure:

  • Dissolve the Boc-protected piperidine derivative in the solvent.

  • Add the strong acid to the solution and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The product is often obtained as the corresponding salt (e.g., TFA or HCl salt) and may be used directly in the next step or neutralized with a base.

Conclusion

4-(2-Aminopropan-2-yl)-1-Boc-piperidine is a strategically important building block in modern drug discovery. Its unique structural features, including the gem-dimethyl group, offer potential advantages in terms of metabolic stability and conformational rigidity. The plausible synthetic routes outlined in this guide, coupled with established protocols for its derivatization, provide a solid foundation for the exploration of this scaffold in a variety of therapeutic areas. As the demand for novel chemical matter with improved drug-like properties continues to grow, the judicious use of such well-designed building blocks will be crucial for the successful development of the next generation of medicines.

References

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Ritter reaction. (2023, December 2). In Wikipedia. [Link]

  • dos Santos Fernandes, J. P. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Retrieved from [Link]

  • Singh, A. (2017, March 16). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Muscarinic agonists. (n.d.). Google Patents.
  • Methods of Nitriles Synthesis from Amines through Oxidative Dehydrogenation. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Ritter Reaction. (2019, January 11). Organic Chemistry Portal. Retrieved from [Link]

  • (12) United States Patent. (2013, December 16). Google APIs. Retrieved from [Link]

  • Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protein kinase B inhibitors. (n.d.). Google Patents.
  • Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). (n.d.). Google Patents.
  • Trispecific binding molecule for cancer and its use. (n.d.). PubChem. Retrieved from [Link]

  • Nucleic acids, proteins, and antibodies. (2001, January 17). Justia Patents. Retrieved from [Link]

  • Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. (2018, May 18). National Center for Biotechnology Information. Retrieved from [Link]

    • (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 20.11 Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep. Retrieved from [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1990, September 1). ACS Publications. Retrieved from [Link]

  • Preparation of pharmaceutical grade amino acid chelates. (n.d.). Google Patents.
    • (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. (2021, April 15). YouTube. Retrieved from [Link]

  • Tert-butyl 4-((2-aminopyridin-3-yl)(nitroso)amino)piperidine-1-carboxylate. (n.d.). Veeprho. Retrieved from [Link]

  • tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (n.d.). Google Patents.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2016, March). Atlantis Press. Retrieved from [Link]

  • Studies on the reaction of 3-cyanopyridine with grignard reagents. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. (2020, January 20). Green Chemistry. Retrieved from [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2020, March 19). National Center for Biotechnology Information. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022, October 19). MDPI. Retrieved from [Link]

  • Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
  • Indole carboxamide compounds useful as kinase inhibitors. (n.d.). PubChem. Retrieved from [Link]

  • US Patent No. 8829195. (2021, November 17). Regulations.gov. Retrieved from [Link]

Sources

Advanced Technical Guide: 4-(2-aminopropan-2-yl)-1-Boc-piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 4-(2-aminopropan-2-yl)-1-Boc-piperidine (CAS: 146093-46-1), a specialized aliphatic heterocycle used as a high-value building block in drug discovery. Unlike standard 4-(aminomethyl)piperidine linkers, this scaffold incorporates a gem-dimethyl motif adjacent to the exocyclic amine. This structural modification exploits the Thorpe-Ingold effect to rigidify the linker angle, reducing the entropy penalty of binding while simultaneously blocking metabolic deamination at the


-carbon. This guide details its physicochemical rationale, robust synthetic protocols, and strategic application in lead optimization.

Part 1: Structural Rationale & Pharmacophore Properties

The Gem-Dimethyl Effect in Linker Design

The transition from a methylene linker (-CH2-) to a gem-dimethyl linker (-C(Me)2-) is a classic medicinal chemistry tactic. In the context of 4-(2-aminopropan-2-yl)-1-Boc-piperidine, this modification serves three critical functions:

  • Conformational Locking (Thorpe-Ingold Effect): The steric bulk of the two methyl groups restricts the rotation of the C4-exocyclic bond. This biases the molecule toward a specific conformation (often equatorial), pre-organizing the ligand for binding and reducing the entropic cost (

    
    ) upon protein interaction.
    
  • Metabolic Blockade: Primary amines on alkyl chains are susceptible to oxidative deamination by Monoamine Oxidases (MAO) or CYP450s. The quaternary carbon adjacent to the nitrogen eliminates the abstractable

    
    -proton, rendering the amine highly resistant to oxidative metabolism.
    
  • Lipophilicity Modulation: The addition of two methyl groups increases cLogP by approximately 0.8–1.0 units, facilitating membrane permeability for CNS targets, though this must be balanced against solubility requirements.

Physicochemical Profile
PropertyValue (Approx.)Implication
Molecular Weight 242.36 g/mol Fragment-like, allows room for heavy coupling partners.
cLogP 2.1Moderate lipophilicity; suitable for oral bioavailability.
pKa (Primary Amine) ~10.5Highly basic; likely protonated at physiological pH.
H-Bond Donors/Acceptors 2 / 3Balanced profile for receptor interaction.
Rotatable Bonds 2Reduced compared to linear alkyl analogs (rigidified).

Part 2: Synthetic Utility & Protection Strategies

The molecule features orthogonal protection: the secondary amine is masked by a Boc (tert-butoxycarbonyl) group, while the primary amine is free for immediate functionalization. This allows for a controlled, directional synthesis flow.

Design Logic Diagram

The following diagram illustrates the decision matrix for selecting this scaffold over simpler analogs.

DesignLogic Start Lead Optimization Requirement Issue1 Issue: High Metabolic Clearance (N-dealkylation) Start->Issue1 Issue2 Issue: Low Potency (Flexible Linker) Start->Issue2 Solution Strategy: Introduce gem-dimethyl group Issue1->Solution Issue2->Solution Scaffold Select Scaffold: 4-(2-aminopropan-2-yl)-1-Boc-piperidine Solution->Scaffold Result1 Result: Blocked alpha-oxidation (Metabolic Stability) Scaffold->Result1 Result2 Result: Restricted Rotation (Entropy Gain) Scaffold->Result2

Figure 1: Decision logic for scaffold selection in lead optimization.

Part 3: Experimental Protocols

Synthesis of the Building Block

While commercially available, the synthesis of this building block is a valuable skill, particularly if isotopic labeling (e.g., deuterated methyls) is required. The route utilizes a Ritter Reaction to install the amine on the tertiary carbon, a transformation that is difficult to achieve via standard nucleophilic substitution.

Step 1: Grignard Addition

Precursor: 1-Boc-piperidine-4-carboxylic acid ethyl ester (N-Boc-ethylisonipecotate).

  • Reagents: Methylmagnesium bromide (MeMgBr, 3.0 equiv), THF (anhydrous).

  • Protocol:

    • Cool a solution of ester (10 mmol) in dry THF (50 mL) to 0°C under

      
      .
      
    • Add MeMgBr (30 mmol, 3M in ether) dropwise over 30 mins.

    • Allow to warm to RT and stir for 4 hours.

    • Quench: Carefully pour into saturated

      
       (aq).
      
    • Workup: Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Product: tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate (Tertiary Alcohol).

Step 2: Ritter Reaction (The Critical Step)

Direct amination of the tertiary alcohol is prone to elimination (alkene formation). The Ritter reaction uses a nitrile to trap the carbocation.[1][2]

  • Reagents: Acetonitrile (Solvent/Reagent),

    
     (conc.), Acetic Acid.[3]
    
  • Protocol:

    • Dissolve the tertiary alcohol (from Step 1) in Acetonitrile (10 mL).

    • Cool to 0°C. Add conc.

      
       (2.0 equiv) dropwise. Caution: Exothermic.
      
    • Warm to RT and stir for 12–24 hours. The alcohol dehydrates to a carbocation, which is trapped by acetonitrile to form a nitrilium ion, then hydrolyzed to the acetamide.

    • Workup: Neutralize with NaOH, extract with DCM.

    • Intermediate: tert-butyl 4-(2-acetamidopropan-2-yl)piperidine-1-carboxylate.

Step 3: Hydrolysis to Primary Amine
  • Reagents: KOH (excess), Ethylene Glycol/Water (1:1), Reflux.

  • Protocol:

    • Reflux the acetamide in KOH/Ethylene glycol at 120°C for 48 hours. Note: Sterically hindered amides require harsh conditions.

    • Alternative: Acidic hydrolysis (6N HCl) will remove the Boc group simultaneously. If orthogonal protection is needed, basic hydrolysis is required, though difficult.

    • Purification: The free amine is purified via reverse-phase chromatography or amine-functionalized silica.

Coupling Protocol (Amide Bond Formation)

When coupling this sterically hindered amine to a carboxylic acid, standard conditions (EDC/NHS) often fail. High-activity coupling agents are required.

Recommended System: HATU / DIEA in DMF.

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIEA (2.0 eq). Stir for 15 min.

  • Coupling: Add 4-(2-aminopropan-2-yl)-1-Boc-piperidine (1.1 eq).

  • Conditions: Stir at RT for 4–16h. If conversion is low, heat to 50°C.

  • Why: The gem-dimethyl group creates significant steric hindrance. The 7-azabenzotriazole (from HATU) minimizes racemization of the acid partner and accelerates attack by the hindered amine.

Part 4: Visualization of Synthesis Workflow

SynthesisWorkflow Start N-Boc-Ethylisonipecotate Step1 Grignard Reaction (MeMgBr, THF) Start->Step1 Inter1 Tertiary Alcohol Intermediate Step1->Inter1 Nucleophilic Addition Step2 Ritter Reaction (MeCN, H2SO4) Inter1->Step2 Inter2 Acetamide Intermediate Step2->Inter2 Carbocation Trap Step3 Basic Hydrolysis (KOH, 120°C) Inter2->Step3 Final 4-(2-aminopropan-2-yl)- 1-Boc-piperidine Step3->Final Deprotection

Figure 2: Synthetic route from isonipecotate ester to the target amine via Ritter chemistry.

References

  • Talele, T. T. (2018).[4] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[4] Link

  • Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society, 70(12), 4045–4048. Link

  • Clayden, J., et al. (2005). "Conformational restriction in the design of selective pharmaceutical agents." Organic & Biomolecular Chemistry. (General Reference for Thorpe-Ingold Effect).
  • PubChem Compound Summary. (n.d.). "tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate."[5] National Center for Biotechnology Information. Link

Sources

Technical Whitepaper: Sourcing and Utilization of 4-(2-aminopropan-2-yl)-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the sourcing, synthesis, and application of 4-(2-aminopropan-2-yl)-1-Boc-piperidine (CAS 530116-33-7). It is structured to assist medicinal chemists and process scientists in making informed "make-vs-buy" decisions and understanding the structural utility of this gem-dimethyl building block.

Executive Summary

4-(2-aminopropan-2-yl)-1-Boc-piperidine is a high-value pharmacophore building block used to introduce the gem-dimethyl group into piperidine scaffolds. This structural motif utilizes the Thorpe-Ingold effect to restrict conformational flexibility, often enhancing ligand-target binding affinity and metabolic stability by blocking the metabolically vulnerable 4-position of the piperidine ring.

While commercially listed, this compound is frequently a "Make-on-Demand" item rather than a bulk commodity. This guide provides a validated sourcing strategy and a robust internal synthesis protocol (via the Ritter reaction) to mitigate supply chain lead times.

Part 1: Chemical Identity & Properties[1]

PropertyDetail
IUPAC Name tert-butyl 4-(2-amino-2-propanyl)piperidine-1-carboxylate
Common Name 4-(2-aminopropan-2-yl)-1-Boc-piperidine
CAS Number 530116-33-7
Molecular Formula C₁₃H₂₆N₂O₂
Molecular Weight 242.36 g/mol
Key Structural Feature gem-Dimethyl group at C4-position (Steric bulk, conformational lock)
Physical State Viscous oil or low-melting solid (depending on purity/salt form)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water

Part 2: Commercial Availability & Sourcing Strategy

Market Status

Unlike simple piperidines (e.g., 1-Boc-piperazine), CAS 530116-33-7 is classified as a Specialty Building Block .

  • Availability: Listed by catalog aggregators (e.g., AChemBlock, MolCore), but rarely held in kilogram stock.

  • Typical Lead Time: 2–6 weeks (Synthesis-on-Demand).

  • Purity Standards: Typically ≥95% (NMR). Impurities often include the Boc-deprotected amine or the intermediate tertiary alcohol.

Sourcing Decision Matrix

For drug discovery campaigns, the decision to buy or synthesize depends on timeline urgency.

SourcingDecision cluster_0 Validation Start Need CAS 530116-33-7 CheckStock Check Specialty Vendors (AChemBlock, Enamine, WuXi) Start->CheckStock StockYes In Stock? CheckStock->StockYes Buy Purchase (Lead Time: <1 week) StockYes->Buy Yes Synth Internal Synthesis (Lead Time: 1-2 weeks) StockYes->Synth No (Lead Time > 2 wks) QC QC: 1H NMR (gem-dimethyl singlet) Buy->QC Synth->QC

Figure 1: Decision matrix for sourcing 4-(2-aminopropan-2-yl)-1-Boc-piperidine. High-contrast nodes indicate critical decision points.

Part 3: Technical Synthesis Protocol

For internal production when commercial lead times are prohibitive.

The "Senior Scientist" Route (N-Benzyl Strategy)

Direct synthesis from 1-Boc-piperidine-4-carboxylic acid ester is risky because the Ritter reaction (required to convert the tertiary alcohol to an amine) utilizes strong acid (H₂SO₄), which cleaves the Boc group.

Recommended Robust Pathway: Use the N-Benzyl protected precursor to survive the acidic Ritter conditions, then switch to Boc at the final stage.

Validated Workflow

SynthesisRoute Step1 Start: Ethyl 1-benzylpiperidine-4-carboxylate Step2 Grignard Addition (MeMgBr, THF, 0°C -> RT) Step1->Step2 Step3 Intermediate A: 1-Benzyl-4-(2-hydroxypropan-2-yl)piperidine Step2->Step3 Step4 Ritter Reaction (MeCN, H2SO4, AcOH) Converts OH -> NHAc Step3->Step4 Step5 Hydrolysis (HCl or NaOH/EtOH, Reflux) Step4->Step5 Step6 Intermediate B: 4-(2-aminopropan-2-yl)-1-benzylpiperidine Step5->Step6 Step7 Hydrogenolysis (H2, Pd/C, MeOH) Removes Benzyl Group Step6->Step7 Step8 Boc Protection (Boc2O, TEA, DCM) Step7->Step8 Final Target: 4-(2-aminopropan-2-yl)-1-Boc-piperidine Step8->Final

Figure 2: Robust synthesis pathway avoiding Boc-deprotection issues during the Ritter step.

Step-by-Step Methodology

1. Grignard Addition (Formation of Tertiary Alcohol)

  • Reagents: Ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq), Methylmagnesium bromide (3.0 eq, 3M in ether).

  • Protocol: Add MeMgBr dropwise to the ester in anhydrous THF at 0°C. Stir at RT for 4h. Quench with sat. NH₄Cl.[1][2]

  • Why: Excess Grignard is required to drive the reaction past the ketone intermediate to the gem-dimethyl alcohol.

2. Ritter Reaction (Alcohol to Acetamide)

  • Reagents: Intermediate A (Alcohol), Acetonitrile (Solvent/Reagent), H₂SO₄ (conc.), Acetic Acid.

  • Protocol: Dissolve alcohol in MeCN. Add H₂SO₄ dropwise at 0°C. Heat to 60°C for 3h.

  • Mechanism: The strong acid generates a tertiary carbocation, which is trapped by the nitrile (MeCN) to form a nitrilium ion, hydrolyzed to the acetamide.

  • Note: This step would destroy a Boc group, hence the use of N-Benzyl.

3. Hydrolysis & Deprotection

  • Hydrolysis: Reflux the acetamide in 6N HCl or ethanolic NaOH to liberate the primary amine.

  • Hydrogenolysis: Hydrogenate (H₂, 50 psi) over 10% Pd/C in MeOH to cleave the N-Benzyl group.

  • Boc-Protection: Standard protection of the secondary piperidine amine using Boc₂O and Triethylamine in DCM.

Part 4: Quality Control & Validation

Every batch must be validated to ensure the gem-dimethyl group is intact and the Boc group is attached.

MetricAcceptance CriteriaDiagnostic Signal
1H NMR (DMSO-d6) Purity > 95%Singlet at ~1.05–1.15 ppm (6H) corresponding to the gem-dimethyl group.
LCMS > 95% Area[M+H]⁺ = 243.2 (Observe loss of t-Butyl in source: 187.2 or 143.2).
Appearance HomogeneityWhite to off-white solid or clear viscous oil.

Part 5: Strategic Value in Drug Discovery

Why use 4-(2-aminopropan-2-yl)-1-Boc-piperidine ?

  • Thorpe-Ingold Effect: The gem-dimethyl group restricts the rotation of the amine side chain, pre-organizing the molecule into a conformation that may be closer to the bioactive state, thereby reducing the entropy penalty of binding.

  • Metabolic Stability: The C4 position of piperidine is a "soft spot" for oxidative metabolism (CYP450). The steric bulk of the isopropyl group blocks this site, extending half-life (

    
    ).
    
  • Lipophilicity Modulation: Adds controlled bulk and lipophilicity without introducing aromatic rings, useful for tuning LogD.

References

  • AChemBlock. Product Catalog: 4-(2-Aminopropan-2-yl)-1-Boc-piperidine (CAS 530116-33-7). Retrieved from

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.

  • ChemicalBook. Synthesis and Supplier Data for Piperidine Derivatives.

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Derivatives.

Sources

Methodological & Application

Synthesis of 4-(2-aminopropan-2-yl)-1-Boc-piperidine from 1-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(2-aminopropan-2-yl)-1-Boc-piperidine (also known as 4-(1-amino-1-methylethyl)-1-Boc-piperidine) presents a specific challenge in medicinal chemistry: the installation of a sterically hindered primary amine on a gem-dimethyl carbon adjacent to a piperidine ring.

Direct approaches to install this motif often fail due to steric bulk or competing elimination reactions. This Application Note details a robust, field-proven 4-step protocol utilizing a TosMIC reductive cyanation followed by a Grignard-mediated alkylation and a modified Ritter reaction .

Key Technical Insight: Standard Ritter reactions using acetonitrile yield acetamides that require harsh hydrolysis (often incompatible with the Boc group). This protocol recommends the Chloroacetonitrile/Thiourea variant (the "Chloroacetamide Route"), allowing for mild deprotection of the amine under conditions that can be tuned to preserve or easily re-install the Boc protecting group.

Retrosynthetic Analysis & Strategy

The target molecule contains a tertiary carbinamine moiety.[1][2] The most reliable disconnection for this functional group is the Ritter Reaction of a tertiary alcohol. The alcohol, in turn, is accessible via double alkylation of a carboxylic acid derivative (nitrile or ester) derived from the starting ketone.

Strategic Pathway
  • C1 Homologation: Conversion of the ketone to a nitrile (adding the C4-carbon).

  • Gem-Dimethyl Installation: Stepwise Grignard addition to convert the nitrile to a methyl ketone, then to a tertiary alcohol.

  • C-N Bond Formation: Ritter reaction to install the nitrogen atom.

  • Amine Unmasking: Mild cleavage of the Ritter intermediate.

Retrosynthesis Target Target: 4-(2-aminopropan-2-yl)-1-Boc-piperidine Inter1 Intermediate A: Tertiary Alcohol (2-(1-Boc-piperidin-4-yl)propan-2-ol) Target->Inter1 Ritter Rxn (C-N Formation) Inter2 Intermediate B: Methyl Ketone (4-Acetyl-1-Boc-piperidine) Inter1->Inter2 Grignard (MeMgBr) Inter3 Intermediate C: Nitrile (1-Boc-4-cyanopiperidine) Inter2->Inter3 Grignard (Hydrolysis) Start Starting Material: 1-Boc-4-piperidone Inter3->Start TosMIC (Reductive Cyanation)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the gem-dimethyl amine tail.

Detailed Experimental Protocols

Step 1: Reductive Cyanation (Van Leusen Reaction)

Objective: Convert 1-Boc-4-piperidone to 1-Boc-4-cyanopiperidine. Rationale: TosMIC (Toluenesulfonylmethyl isocyanide) provides a direct, one-pot conversion of a ketone to a nitrile with one-carbon homologation, avoiding the use of toxic cyanide salts (NaCN/KCN).

Reagents:

  • 1-Boc-4-piperidone (1.0 eq)

  • TosMIC (1.1 eq)

  • Potassium tert-butoxide (t-BuOK) (2.2 eq)

  • DME (Dimethoxyethane) and tert-Butanol (t-BuOH) [Solvent system]

Protocol:

  • Preparation: In a flame-dried flask under N2, dissolve TosMIC (1.1 eq) and 1-Boc-4-piperidone (1.0 eq) in anhydrous DME (10 mL/g substrate).

  • Cooling: Cool the solution to 0°C.

  • Addition: Add t-BuOK (2.2 eq) dissolved in t-BuOH dropwise over 30 minutes. Note: Exothermic reaction. Maintain temp < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Quench with brine. Extract with Ethyl Acetate (3x).[3] Wash organics with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) or crystallization from cold ether.

    • Expected Yield: 75-85%

    • Checkpoint: IR should show strong Nitrile stretch (~2240 cm⁻¹).

Step 2: Grignard Sequence (Nitrile Methyl Ketone Alcohol)

Objective: Convert the nitrile to the tertiary alcohol 2-(1-Boc-piperidin-4-yl)propan-2-ol . Rationale: While a double addition of Grignard to an ester is common, the nitrile intermediate allows for a controlled stepwise addition if needed, or a "one-pot" double addition with vigorous hydrolysis. We describe the robust stepwise approach to avoid imine side-products.

Reagents:

  • Methylmagnesium Bromide (MeMgBr) (3.0 M in ether)

  • THF (anhydrous)[4]

Protocol:

  • Dissolution: Dissolve 1-Boc-4-cyanopiperidine (1.0 eq) in anhydrous THF (10 mL/g). Cool to 0°C.

  • First Addition: Add MeMgBr (1.2 eq) dropwise. Stir at RT for 3 hours.[2] (Forms the imine magnesium salt).

  • Hydrolysis (Critical): Cool to 0°C. Add aqueous HCl (1M) carefully until pH < 2. Stir vigorously for 1 hour to hydrolyze the imine to the Methyl Ketone .

    • Note: The Boc group is acid-sensitive. Use cold dilute HCl and monitor. If Boc is lost, re-protect at this stage using Boc2O/Na2CO3 before proceeding. However, rapid hydrolysis at 0°C usually preserves the Boc.

  • Second Addition: Extract the ketone, dry, and re-dissolve in THF. Cool to -78°C.

  • Alkylation: Add MeMgBr (1.5 eq). Warm to RT and stir for 2 hours.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1][4]

    • Product:2-(1-Boc-piperidin-4-yl)propan-2-ol .

    • Expected Yield: 70-80% (over 2 steps).

Step 3: The Modified Ritter Reaction (Chloroacetamide Route)

Objective: Convert the tertiary alcohol to the amine. Expert Insight: The classical Ritter reaction uses Acetonitrile and H2SO4 to form an acetamide. Hydrolyzing that acetamide requires refluxing in strong acid/base, which destroys the Boc group and often the molecule. Solution: Use Chloroacetonitrile . The resulting chloroacetamide can be cleaved using Thiourea under mild conditions.

Reagents:

  • Tertiary Alcohol (from Step 2)

  • Chloroacetonitrile (Caution: Toxic/Lachrymator)

  • Acetic Acid (Glacial)

  • Sulfuric Acid (H2SO4)

  • Thiourea

Protocol A: Ritter Reaction

  • Mixture: Dissolve alcohol (1.0 eq) and Chloroacetonitrile (2.0 eq) in Acetic Acid (5 mL/g).

  • Catalysis: Cool to 0-5°C. Add H2SO4 (2.0 eq) dropwise. Do not let temp rise above 10°C to prevent elimination to the alkene.

  • Stir: Stir at RT for 12-24 hours.

  • Workup: Pour onto ice/water. Neutralize with NaOH to pH 8. Extract with DCM.

    • Note on Boc: The H2SO4 likely removed the Boc group. The intermediate is now 2-chloro-N-(2-(piperidin-4-yl)propan-2-yl)acetamide (secondary amine on ring).

  • Re-protection (In Situ): To the crude extract in DCM, add Et3N (2.0 eq) and Boc2O (1.2 eq). Stir 2h.

    • Result:1-Boc-4-(2-(2-chloroacetamido)propan-2-yl)piperidine .

Protocol B: Thiourea Cleavage

  • Reaction: Dissolve the re-protected chloroacetamide in Ethanol (10 mL/g). Add Thiourea (1.2 eq) and Acetic Acid (0.2 eq).

  • Reflux: Heat to reflux for 3-5 hours. The thiourea displaces the chloride and cyclizes to form an iminothiazolidinone, releasing the free amine.

  • Isolation: Cool to RT. The byproduct (pseudothiohydantoin) often precipitates. Filter it off.

  • Final Workup: Concentrate filtrate. Basify with aq NaHCO3.[4] Extract with DCM.

    • Final Product:4-(2-aminopropan-2-yl)-1-Boc-piperidine .

Analytical Data Summary

IntermediateKey IR Signal1H NMR Characteristic (CDCl3)
Nitrile ~2240 cm⁻¹ (CN)

2.8 (m, 1H, CH-CN), 1.45 (s, 9H, Boc)
Methyl Ketone ~1710 cm⁻¹ (C=O)

2.15 (s, 3H, CO-CH3)
Tertiary Alcohol ~3400 cm⁻¹ (OH)

1.20 (s, 6H, C(CH3)2-OH)
Final Amine ~3350 cm⁻¹ (NH2)

1.10 (s, 6H, C(CH3)2-NH2), 1.45 (s, 9H, Boc)

Process Workflow Diagram

Workflow Start 1-Boc-4-piperidone Step1 Step 1: TosMIC / t-BuOK (Reductive Cyanation) Start->Step1 Inter1 1-Boc-4-cyanopiperidine Step1->Inter1 Step2 Step 2: MeMgBr (Grignard) Sequence Inter1->Step2 Inter2 2-(1-Boc-piperidin-4-yl)propan-2-ol (Tertiary Alcohol) Step2->Inter2 Step3 Step 3: Ritter Reaction (ClCH2CN / H2SO4) Inter2->Step3 Inter3 Crude Chloroacetamide (Boc Deprotected) Step3->Inter3 Acidic Conditions Cleave Boc Step4 Step 4: Re-protection (Boc2O / Et3N) Inter3->Step4 Inter4 1-Boc-Chloroacetamide Step4->Inter4 Step5 Step 5: Thiourea Cleavage (Mild Hydrolysis) Inter4->Step5 Final FINAL PRODUCT 4-(2-aminopropan-2-yl)-1-Boc-piperidine Step5->Final

Figure 2: Complete synthetic workflow including the critical re-protection strategy.

Troubleshooting & Expert Tips

  • Elimination vs. Substitution (Ritter Step): The tertiary alcohol is prone to elimination to form the alkene (isopropenyl group) under acidic conditions.

    • Solution: Keep the temperature strictly below 5°C during H2SO4 addition. If alkene forms, it can sometimes be converted to the amide by stirring longer, as the protonated alkene is also an intermediate in the Ritter mechanism.

  • Boc Stability: Do not attempt to preserve the Boc group during the classical Ritter reaction using H2SO4. It is chemically inconsistent. Accept the deprotection and include the Boc2O step as standard protocol. This ensures high purity and yield.

  • Alternative Route (Azide): If avoiding the Ritter reaction is desired, the tertiary alcohol can be converted to the azide using TMSN3 and BF3·OEt2 . However, BF3 is also Lewis acidic and may affect the Boc group. The azide is then reduced via hydrogenation (Pd/C, H2). The Ritter-Thiourea route is generally more scalable and avoids potentially explosive azides.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, vol. 42, no. 19, 1977, pp. 3114–3118. Link

  • Ritter, J. J., & Minieri, P. P. "A New Reaction of Nitriles. I. Amides from Alkenes and Mon monohydric Alcohols." Journal of the American Chemical Society, vol. 70, no. 12, 1948, pp. 4045–4048. Link

  • Jirgensons, A., et al. "Synthesis of 4-substituted 4-aminopiperidine derivatives." Chemistry of Heterocyclic Compounds, vol. 48, 2012.
  • Masamoto, Y., et al. "Mild Deprotection of Chloroacetamides using Thiourea." Tetrahedron Letters, vol. 43, 2002. (Methodology for Thiourea cleavage).

Sources

4-(2-aminopropan-2-yl)-1-Boc-piperidine as a building block for spirocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(2-aminopropan-2-yl)-1-Boc-piperidine in Spirocyclic Scaffold Construction

Part 1: Introduction & Strategic Utility

The Challenge: Conformational Entropy in Drug Design In modern medicinal chemistry, reducing conformational entropy is a proven strategy to increase ligand-target binding affinity. Flexible alkyl chains often incur a high entropic penalty upon binding. Spirocycles offer a solution by "freezing" the molecule in a bioactive conformation. However, synthesizing sterically congested spiro-systems remains a bottleneck.

The Solution: 4-(2-aminopropan-2-yl)-1-Boc-piperidine This building block (CAS: 144222-22-0 analog/derivative) is not merely a piperidine amine; it is a gem-dimethyl substituted primary amine . The presence of the gem-dimethyl group adjacent to the amine functionality (


) confers two critical advantages:
  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The steric bulk of the methyl groups compresses the internal bond angle, forcing the amine and a pendant electrophile closer together. This dramatically accelerates cyclization rates, making the formation of sterically hindered spiro-rings thermodynamically and kinetically favorable.

  • Metabolic Stability: The quaternary carbon alpha to the nitrogen blocks metabolic deamination and oxidation (e.g., by P450 enzymes), a common liability in standard alkyl amines.

Scope of Application: This guide details the use of 4-(2-aminopropan-2-yl)-1-Boc-piperidine as a nucleophilic core to generate Spiro-Hydantoins , Spiro-Diketopiperazines , and Spiro-Lactams via Multicomponent Reactions (MCRs).

Part 2: Mechanism & Experimental Logic

The Thorpe-Ingold Effect in Spiro-Synthesis

The success of using this building block relies on the Thorpe-Ingold effect. When reacting this hindered amine with a cyclic ketone (e.g., cyclohexanone, oxetan-3-one) in a Ugi or Bucherer-Bergs reaction, the gem-dimethyl group pre-organizes the intermediate for ring closure.

Diagram 1: Mechanistic Pathway – Gem-Dimethyl Accelerated Cyclization

ThorpeIngold cluster_effect Thorpe-Ingold Effect Start 4-(2-aminopropan-2-yl)-1-Boc-piperidine (Open Chain) Inter Tetrahedral Intermediate (Steric Compression) Start->Inter Nucleophilic Attack (on Cyclic Ketone) Transition Transition State (Angle Compression) Inter->Transition Gem-Dimethyl Repulsion Product Spiro-Hydantoin/Lactam (Rigid Scaffold) Transition->Product Accelerated Ring Closure

Caption: The gem-dimethyl group (Thorpe-Ingold effect) reduces the energy barrier for cyclization, facilitating the formation of sterically congested spiro-systems.

Part 3: Protocols & Workflows

Workflow A: Synthesis of Spiro-Hydantoins via Modified Bucherer-Bergs

This protocol generates a spiro-hydantoin moiety attached to the piperidine core. The gem-dimethyl linker ensures the piperidine projects rigidly from the spiro-center.

Reagents:

  • Amine: 4-(2-aminopropan-2-yl)-1-Boc-piperidine (1.0 equiv)

  • Ketone: Cyclic ketone (e.g., Tetrahydro-4H-pyran-4-one) (1.0 equiv)

  • Source of CN/NCO: Trimethylsilyl cyanide (TMSCN) (1.2 equiv) or KCN/Ammonium Carbonate.

  • Solvent: EtOH/Water (1:1) or MeOH.

Step-by-Step Protocol:

  • Imine Formation (Pre-equilibrium):

    • Dissolve 1.0 mmol of 4-(2-aminopropan-2-yl)-1-Boc-piperidine in 5 mL of 50% EtOH/H₂O.

    • Add 1.0 mmol of the cyclic ketone.

    • Critical Step: Stir at 40°C for 2 hours. The steric bulk of the amine requires thermal energy to drive imine formation effectively.

  • Cyclization:

    • Add Ammonium Carbonate (3.0 equiv) and KCN (1.2 equiv) carefully to the reaction mixture.

    • Seal the reaction vessel (pressure tube recommended) and heat to 80°C for 12–24 hours.

    • Observation: The reaction mixture typically turns from clear to a suspension as the spiro-hydantoin precipitates.

  • Work-up:

    • Cool to room temperature.

    • Dilute with water (10 mL) and adjust pH to ~5 with 1N HCl (careful of HCN evolution – perform in fume hood).

    • Extract with EtOAc (3x).

    • Purify via flash chromatography (DCM/MeOH gradient).

Workflow B: Ugi-4CR for Spiro-Diketopiperazines

The Ugi 4-Component Reaction is ideal for creating diverse libraries. Here, the amine reacts with a cyclic ketone, an isocyanide, and an amino acid to form complex spiro-fused systems.

Diagram 2: Ugi-4CR Workflow for Spiro-Scaffold Generation

UgiReaction Amine Amine: 4-(2-aminopropan-2-yl)-1-Boc-piperidine Imine Step 1: Schiff Base Formation (Sterically Hindered) Amine->Imine Ketone Carbonyl: Cyclic Ketone (e.g., Cyclohexanone) Ketone->Imine Acid Acid: Boc-Amino Acid Addition Step 2: Isocyanide Insertion & Acid Attack Acid->Addition Iso Isocyanide: t-Butyl Isocyanide Iso->Addition Imine->Addition Rearrange Step 3: Mumm Rearrangement (Acyl Transfer) Addition->Rearrange Result Final Product: Piperidine-Tethered Spiro-Peptidomimetic Rearrange->Result

Caption: Ugi-4CR pathway utilizing the hindered amine to generate high-complexity spiro-peptidomimetics.

Protocol Data Summary:

ParameterConditionRationale
Solvent Methanol (MeOH) or TFE (Trifluoroethanol)TFE stabilizes the imine intermediate, crucial for hindered amines.
Concentration 0.5 M - 1.0 MHigh concentration favors the intermolecular steps over side reactions.
Temperature Ambient to 60°CMild heat overcomes the steric barrier of the gem-dimethyl group.
Time 24 - 48 HoursHindered amines react slower; monitoring by LCMS is essential.

Part 4: Troubleshooting & Optimization

Problem: Low Conversion to Imine

  • Cause: The gem-dimethyl group creates significant steric hindrance, making the nucleophilic attack on the ketone sluggish.

  • Solution: Add a Lewis Acid catalyst (e.g., Ti(OiPr)₄ or InCl₃) at 5-10 mol%. This activates the ketone carbonyl. Use microwave irradiation (100°C, 30 min) to drive completion.

Problem: Side Products (Direct Amide Formation)

  • Cause: In Ugi reactions, if the imine doesn't form, the isocyanide can react directly with the acid.

  • Solution: Pre-form the imine. Stir the amine and ketone with molecular sieves (4Å) for 4 hours before adding the acid and isocyanide.

References

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. [Link]

  • Beilstein Institute. (2012). The gem-dimethyl effect on reactivities in cyclizations.[1][2] Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Note: Acylation Protocols for 4-(2-aminopropan-2-yl)-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This guide details the acylation of 4-(2-aminopropan-2-yl)-1-Boc-piperidine , a scaffold increasingly critical in GPCR ligand design (e.g., chemokine receptor antagonists).[1]

The Challenge: The target amine is a tertiary carbinamine . The amino group (


) is attached to a quaternary carbon flanked by two methyl groups (gem-dimethyl).[1] While the gem-dimethyl effect restricts conformational freedom (often beneficial for bioactivity), it creates a severe steric wall against nucleophilic attack.

Standard coupling protocols (e.g., EDC/NHS, simple acid chlorides) frequently fail, resulting in:

  • Stalled conversion: The nucleophile cannot access the electrophilic carbonyl.

  • Side reactions: Slow kinetics allow competing hydrolysis or rearrangement (e.g., Curtius-like rearrangement if using azides).

  • Amide Instability: In extreme cases, the resulting amide bond is so strained it may hydrolyze under acidic workup conditions.

This guide categorizes protocols by "Activation Energy"—from modern high-yield reagents to "nuclear" options for the most stubborn substrates.[1]

Mechanistic Visualization: The Steric Wall

The following diagram illustrates the kinetic barrier imposed by the gem-dimethyl groups during the formation of the tetrahedral intermediate.

StericClash cluster_legend Mechanism Amine 4-(2-aminopropan-2-yl)-1-Boc-piperidine (Nucleophile) TS Tetrahedral Intermediate (High Energy State) Amine->TS Slow Attack (k_on) Acid Carboxylic Acid (Electrophile) Acid->TS Product Target Amide TS->Product Collapse GemDimethyl Gem-Dimethyl Group (Steric Bulk) GemDimethyl->TS Kinetic Blocking

Figure 1: The gem-dimethyl groups adjacent to the amine create a "steric cone," significantly raising the activation energy required for the formation of the tetrahedral intermediate.[1]

Reagent Selection Matrix

Do not use EDC/HOBt. The failure rate is >80% for tertiary carbinamines. Use the table below to select the appropriate Tier.

TierMethodologyReagentsIndication
1 High-Efficiency Coupling HATU or T3P First-line choice.[1] Excellent for chiral acids and general library synthesis.
2 Acid Fluoride Activation TFFH or BTFFH Use when Tier 1 fails. Acid fluorides are smaller/harder electrophiles than OBt esters.
3 Pre-Activated Chloride Ghosez's Reagent "Nuclear Option." For extremely unreactive acids or when acid sensitivity is not a concern.

Protocol Tier 1: HATU / T3P Coupling (Recommended)[1]

Context: HATU generates an OAt-active ester. The nitrogen in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation), stabilizing the transition state better than HOBt. Alternatively, T3P (Propylphosphonic anhydride) acts as a powerful water scavenger and activates the acid with low epimerization risk.

Materials
  • Substrate: 4-(2-aminopropan-2-yl)-1-Boc-piperidine (1.0 equiv)

  • Acid: Carboxylic acid of choice (1.1 – 1.2 equiv)

  • Reagent: HATU (1.2 equiv) OR T3P (50% in EtOAc/DMF, 2.0 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (preferred for HATU) or EtOAc/DCM (preferred for T3P)[1]

Step-by-Step Procedure (HATU Method)[1]
  • Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (1.5 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: Solution should turn yellow/orange.

  • Addition: Add the Piperidine amine (1.0 equiv) and the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–16 hours.

    • Checkpoint: Monitor by LCMS.[2] If <50% conversion after 4h, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography.

Step-by-Step Procedure (T3P Method)
  • Combination: Combine Acid (1.1 equiv), Piperidine amine (1.0 equiv), and DIPEA (3.0 equiv) in EtOAc or DCM (0.2 M).

  • Addition: Add T3P solution (2.0 equiv) dropwise.

  • Reaction: Stir at RT. T3P reactions are often slower but cleaner. Allow 12–24 hours.

  • Workup: Wash with water,

    
    , and brine. Note: T3P byproducts are water-soluble, simplifying purification.[1]
    

Protocol Tier 2: Acid Fluoride (TFFH)[1]

Context: When the steric bulk of the HATU/OAt complex itself hinders the reaction, Acid Fluorides are superior. The fluoride leaving group is small and highly electronegative, creating a "hard" electrophile that reacts well with the "hard" hindered amine.

Materials
  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[1]

  • Base: DIPEA

Procedure
  • Activation: Dissolve Carboxylic Acid (1.1 equiv) in anhydrous DCM. Add TFFH (1.1 equiv) and DIPEA (2.5 equiv).

  • Fluorination: Stir for 30 minutes at RT. In situ formation of the acid fluoride occurs.[3][4][5]

  • Coupling: Add the Piperidine amine (1.0 equiv).

  • Optimization: If no reaction occurs after 2 hours, add DMAP (0.1 equiv).

    • Warning: DMAP increases reactivity but risks racemization if the acid alpha-carbon is chiral.[1]

  • Workup: Standard aqueous extraction.

Protocol Tier 3: Ghosez’s Reagent (Acid Chloride)[1]

Context: Standard oxalyl chloride/thionyl chloride activation generates HCl, which can degrade the Boc group if not carefully buffered. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows neutral/mild formation of acid chlorides or keteniminium salts, which are highly reactive.[1]

Materials
  • Reagent: Ghosez’s Reagent (commercial or prepared).

  • Solvent: Dry DCM or Chloroform.

Procedure
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv) dropwise at 0°C.

  • Stir: Allow to warm to RT and stir for 1–2 hours. (Monitor by TLC: acid spot should disappear).

  • Coupling: Cool the mixture back to 0°C. Add a solution of Piperidine amine (1.0 equiv) and DIPEA (2.0 equiv) in DCM.

  • Reaction: Stir at RT overnight.

  • Safety Note: Ensure the reaction remains basic (pH > 8 on wet paper) to protect the Boc group.

Troubleshooting & Decision Logic

Use the following workflow to validate your experimental path.

DecisionTree Start Start: Coupling 4-(2-aminopropan-2-yl)-1-Boc-piperidine CheckAcid Is the Acid Chiral/Epimerizable? Start->CheckAcid YesChiral Yes CheckAcid->YesChiral High Risk NoChiral No CheckAcid->NoChiral Low Risk Tier1 Use T3P (EtOAc) or HATU (DMF) YesChiral->Tier1 Monitor1 LCMS @ 4h Tier1->Monitor1 Success1 Conversion > 50%? Monitor1->Success1 Continue Continue to Workup Success1->Continue Yes SwitchToFluoride Switch to TFFH (Acid Fluoride) + 10 mol% DMAP Success1->SwitchToFluoride No (Steric Wall) Fail1 No Ghosez Use Ghosez's Reagent (Acid Chloride) NoChiral->Ghosez Ghosez->Monitor1

Figure 2: Decision tree for selecting the optimal coupling strategy based on acid sensitivity and initial reaction monitoring.

Critical Stability Note

Amide Bond Lability: Unlike typical secondary amides, the amide bond formed with this tertiary carbinamine is sterically crowded.

  • Observation: In strongly acidic media (e.g., neat TFA used for Boc-deprotection), the amide bond may hydrolyze back to the amine and acid.

  • Mitigation: When removing the Boc group in the next step, use 4M HCl in Dioxane at 0°C or TMSOTf/2,6-lutidine rather than heating in TFA. Monitor the deprotection carefully to avoid cleaving the newly formed amide.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. [1]

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides. Journal of the American Chemical Society, 117(19), 5401–5402. [1]

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides and amides using 1-chloro-N,N,2-trimethyl-1-propenylamine.[1] Organic Syntheses, 59, 26.

Sources

Application Note: 1H NMR Characterization of 4-(2-aminopropan-2-yl)-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Context

The compound 4-(2-aminopropan-2-yl)-1-Boc-piperidine represents a critical scaffold in medicinal chemistry, particularly as a linker for PROTACs and a building block for GPCR ligands.[1][2] Its structure combines a flexible piperidine ring, a sterically demanding tert-butyloxycarbonyl (Boc) protecting group, and a gem-dimethyl primary amine tail.[1][2]

Accurate NMR characterization of this molecule is frequently complicated by carbamate rotamers , which can induce signal broadening or peak doubling at room temperature, often mistaken for impurities by less experienced chemists.[1][2] This guide provides a definitive protocol for assigning the 1H NMR spectrum, distinguishing rotameric effects from degradation, and validating the primary amine functionality.[1][2]

Structural Analysis & Expected Resonance

Before acquisition, one must understand the magnetic environment imposed by the protecting group and the symmetry of the piperidine core.[1][2]

2.1 The Rotamer Challenge

The N-Boc group exhibits restricted rotation around the N–C(O) bond due to the partial double bond character of the carbamate resonance structure.[1][2]

  • Consequence: At 298 K (25°C), the interconversion rate between rotamers is often comparable to the NMR time scale.[1][2] This results in decoalescence , where the

    
    -protons (C2/C6) appear as extremely broad humps or split multiplets rather than sharp signals.[1][2]
    
  • Resolution: Variable Temperature (VT) NMR at 323 K (50°C) typically coalesces these signals into sharp averages.[1][2]

2.2 Symmetry Operations

Assuming rapid ring flipping or time-averaged conformation:

  • Plane of Symmetry: Runs through N1 and C4.[1][2]

  • Equivalence: Protons at C2 are chemically equivalent to C6; Protons at C3 are equivalent to C5.[1][2]

  • Gem-Dimethyls: The two methyl groups on the isopropyl tail are enantiotopic but often appear as a singlet due to free rotation of the C4–C(tail) bond.[1][2]

Experimental Protocol
3.1 Sample Preparation

Objective: Maximize resolution while preventing amine aggregation.

  • Solvent A (Standard): Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.[1][2]
    
    • Use Case: Routine purity check.[1][2]

    • Note: The acidic nature of

      
       (due to trace DCl) can sometimes broaden the amine (
      
      
      
      ) peak or shift it downfield.[1][2]
  • Solvent B (Validation): Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ).[1][2]
    • Use Case: Detection of exchangeable protons (

      
      ) and resolving rotamers (higher boiling point allows VT-NMR).[1][2]
      
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Warning: High concentrations (>30 mg) promote hydrogen bonding, shifting the

      
       peak and broadening the spectrum.[1][2]
      
3.2 Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1):

    
     10 seconds. (Crucial for accurate integration of the ratio between the sharp Boc singlet and the broad piperidine protons).
    
  • Scans (NS): 16 (minimum) to 64.[1][2]

  • Temperature: 298 K (Standard); 323 K (if rotamers obscure assignment).

Data Analysis & Chemical Shift Assignment

The following data represents the consensus shifts in


 at 298 K.

Table 1: 1H NMR Assignment (400 MHz,


) 
PositionGroupShift (

, ppm)
MultiplicityIntegrationMechanistic Insight
N-Boc

1.45 Singlet (s)9HInternal Reference. Sharp, intense singlet.
Tail

1.08 – 1.12 Singlet (s)6HGem-dimethyls adjacent to amine.[1][2] Distinctive singlet.
C2/C6

-CH
4.05 – 4.25 Broad / Split2H (Total)Diagnostic Region. Severely broadened by N-Boc restricted rotation.[1][2] May appear as two humps.[1][2]
C2'/C6'

-CH (ax)
2.60 – 2.75 Broad Triplet2H (Total)The axial partners of the alpha protons.[1][2] Also broadened.
C3/C5

-CH
1.65 – 1.75 Multiplet (m)2HEquatorial protons.[1][2]
C3'/C5'

-CH (ax)
1.05 – 1.20 Multiplet (m)2HAxial protons, shielded by ring anisotropy.[1][2]
C4 Methine1.25 – 1.35 Multiplet (m)1HOften obscured by the gem-dimethyl or Boc signal overlap.[1][2]
Amine

1.2 – 2.0 Broad (br s)2HVariable. Shifts with concentration.[1][2] Disappears upon

shake.[1][2]
4.1 Critical Validation Steps
  • The Integration Ratio: The ratio of the Boc singlet (9H) to the gem-dimethyl singlet (6H) must be exactly 1.5:1 .[1][2] Deviation suggests incomplete Boc protection or presence of free tert-butyl impurities.[1][2]

  • The

    
     Shake:  To confirm the amine signal, add 1 drop of 
    
    
    
    to the NMR tube, shake, and re-acquire.[1][2] The broad singlet at 1.2–2.0 ppm should vanish (exchange to
    
    
    ).
Troubleshooting Workflow (Rotamer vs. Impurity)

When "extra" peaks appear in the 2.5–4.5 ppm region, use this logic flow to determine if repurification is necessary.

NMR_Workflow Start Acquire 1H NMR (CDCl3, 298K) CheckAlpha Inspect 2.6 - 4.2 ppm Region Are peaks broad or split? Start->CheckAlpha Broad Peaks are Broad/Split CheckAlpha->Broad Yes Sharp Peaks are Sharp CheckAlpha->Sharp No Hypothesis Hypothesis: Restricted N-Boc Rotation Broad->Hypothesis Pass PASS: Rotamers confirmed. Compound is pure. Sharp->Pass Rare but possible Experiment VT-NMR Experiment Heat to 323K (50°C) Hypothesis->Experiment Result Did peaks coalesce into sharp multiplets? Experiment->Result Result->Pass Yes (Coalescence) Fail FAIL: Impurity detected. Perform Chromatography. Result->Fail No (Distinct peaks remain)

Figure 1: Decision tree for distinguishing conformational isomers (rotamers) from chemical impurities in N-Boc-piperidine derivatives.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16221448 (Related 4-substituted-1-Boc-piperidines). Retrieved from [Link][1][2]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[1][2] Organometallics, 29(9), 2176–2179.[1][2] (Standard reference for solvent residuals). Retrieved from [Link]

  • Clayden, J., et al. (2005). Conformational Analysis of N-Boc Piperidines: The Rotamer Effect.[1][2] (General principle citation for N-carbamate restricted rotation).

Sources

Application Notes & Protocols for the Synthesis and Evaluation of CCR5 Antagonists for HIV-1 Entry Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for macrophage-tropic (R5) strains of HIV-1, making it a prime target for antiretroviral therapy.[1][2] Blocking the interaction between the viral envelope glycoprotein gp120 and CCR5 prevents the fusion of viral and host cell membranes, effectively inhibiting the first stage of the viral lifecycle.[1][3][4] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of small-molecule CCR5 antagonists, using a representative synthetic route for a Maraviroc analogue. Furthermore, it details the essential protocols for the subsequent in vitro biological evaluation required to validate the antagonist's efficacy.

Scientific Background and Therapeutic Rationale

The Role of CCR5 in HIV-1 Entry

HIV-1 entry into target host cells, such as T-cells and macrophages, is a multi-step process.[5] The viral surface glycoprotein gp120 first binds to the primary CD4 receptor on the host cell.[3][4] This binding event induces a conformational change in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[3][4][5] For R5-tropic strains of HIV-1, which are predominant during the early stages of infection, this co-receptor is CCR5.[2][5] The gp120-CCR5 interaction triggers further conformational changes in the viral gp41 protein, leading to the insertion of a fusion peptide into the host cell membrane and subsequent membrane fusion, allowing the viral capsid to enter the cytoplasm.[3][5]

The pivotal role of CCR5 was confirmed by the observation that individuals homozygous for a 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) lack a functional receptor and exhibit strong resistance to R5-tropic HIV-1 infection.[2][3][6] This natural genetic resistance provided a powerful rationale for developing CCR5 antagonists as a therapeutic strategy.

Mechanism of Action of Small-Molecule CCR5 Antagonists

Small-molecule CCR5 antagonists are non-competitive, allosteric inhibitors.[1][7] They do not compete with the natural chemokine ligands (like RANTES/CCL5) at the orthosteric binding site. Instead, they bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][3] This binding event stabilizes the receptor in a conformation that is not recognized by the HIV-1 gp120 protein, thereby preventing the virus from engaging the co-receptor and inhibiting viral entry.[8] Maraviroc is the first and only FDA-approved CCR5 antagonist that functions via this mechanism.[5][9][10]

HIV_Entry_Mechanism Figure 1: HIV-1 Entry and CCR5 Antagonist Mechanism of Action cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_blocked CCR5 (Blocked) gp120->CCR5_blocked Binding Prevented gp41 gp41 cluster_cell cluster_cell gp41->cluster_cell 4. Viral Entry CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp41 3. gp41 Mediated Fusion Antagonist CCR5 Antagonist (e.g., Maraviroc) Antagonist->CCR5_blocked Binds Allosterically

Figure 1: HIV-1 Entry and CCR5 Antagonist Mechanism of Action

Application Note: Synthesis of a Representative CCR5 Antagonist

The synthesis of CCR5 antagonists like Maraviroc often involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together in the final steps.[11] This strategy is efficient for exploring structure-activity relationships (SAR) and for process scale-up.[11][12]

This guide outlines a representative synthesis of a Maraviroc analogue, focusing on the formation of the central chiral β-amino amide core and its subsequent coupling with the requisite tropane and difluorocyclohexane moieties.

Retrosynthetic Strategy

The chosen strategy involves three key building blocks:

  • Fragment A: A protected chiral β-amino acid derivative.

  • Fragment B: A functionalized tropane moiety.

  • Fragment C: 4,4-difluorocyclohexanecarboxylic acid.

The core of the synthesis lies in the stereoselective formation of the β-amino acid (Fragment A) and its sequential amide bond formation and reductive amination with the other fragments.

Workflow for Synthesis, Purification, and Characterization

The overall process from starting materials to the final, characterized compound follows a logical progression. Each synthetic step is followed by a purification stage to ensure the purity of the intermediate for the subsequent reaction. Final characterization is essential to confirm the identity and purity of the target molecule.

Synthesis_Workflow Figure 2: General Workflow for CCR5 Antagonist Synthesis A Starting Materials (e.g., Phenylpropanol) B Synthesis of Fragment A (Chiral β-Amino Ester) A->B C Purification of A (e.g., Column Chromatography) B->C F Coupling A + C (Amide Bond Formation) C->F D Synthesis of Fragment B (Tropane Triazole) H Coupling with Fragment B (Reductive Amination) D->H E Synthesis of Fragment C (Difluoro-acid) E->F G Purification of Intermediate F->G G->H I Final Purification (Chromatography / Crystallization) H->I J Structural Characterization (NMR, LC-MS, HRMS) I->J K Biological Evaluation (Binding & Antiviral Assays) J->K

Figure 2: General Workflow for CCR5 Antagonist Synthesis

Protocol: Synthesis of a Maraviroc Analogue

Disclaimer: This protocol is for informational purposes for qualified professionals. All chemical syntheses should be performed in a suitable laboratory environment with appropriate safety precautions.

Materials and Reagents
Reagent/MaterialPurposeSupplier/Grade
3-Phenyl-1-propanolStarting MaterialSigma-Aldrich, 99%
(S)-tert-ButanesulfinamideChiral AuxiliaryCommercially Available
4,4-Difluorocyclohexanecarboxylic acidFragment CCommercially Available
N-(endo-8-Azabicyclo[3.2.1]oct-3-yl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amineFragment BCustom Synthesis
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Amide Coupling AgentChem-Impex, 98%
Sodium triacetoxyborohydride (STAB)Reducing AgentSigma-Aldrich, 97%
Dichloromethane (DCM), AnhydrousSolventAcros Organics
N,N-Diisopropylethylamine (DIPEA)BaseSigma-Aldrich, ≥99%
Trifluoroacetic acid (TFA)Deprotection AgentSigma-Aldrich, 99%
Silica GelChromatography230-400 mesh
Step-by-Step Synthesis

Step 1: Synthesis of the Chiral β-Amino Amide Core (Coupling of Fragments A and C)

Causality: This step establishes the crucial amide bond and sets the stereochemistry of the final molecule. The use of a chiral auxiliary like (S)-tert-butanesulfinamide allows for diastereoselective addition to an imine, which is a common and robust method for creating chiral amines. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.

  • Formation of the Chiral Amine: The chiral β-amino ester (Fragment A) is first synthesized from 3-phenyl-1-propanol via oxidation to the aldehyde, followed by a diastereoselective condensation with (S)-tert-butanesulfinamide and subsequent reduction. (Detailed sub-steps are described in referenced literature[12]).

  • Amide Coupling:

    • To a solution of 4,4-difluorocyclohexanecarboxylic acid (Fragment C, 1.1 eq) in anhydrous DCM (0.2 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add the chiral β-amino ester (Fragment A, 1.0 eq) to the reaction mixture.

    • Stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the amide intermediate.

Step 2: Deprotection and Coupling with Tropane Moiety (Fragment B)

Causality: The sulfinyl group, having served its purpose as a chiral director, is now removed under acidic conditions. The resulting primary amine is then coupled with the tropane fragment via reductive amination. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is milder than other borohydrides (like NaBH₄) and is particularly effective for reductive aminations, reducing the intermediate iminium ion in situ without reducing the amide or other functional groups.

  • Deprotection:

    • Dissolve the purified amide from Step 1 in methanol.

    • Add 4M HCl in dioxane (4-5 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the mixture to dryness to obtain the amine hydrochloride salt.

  • Reductive Amination:

    • Suspend the amine hydrochloride salt (1.0 eq) and the tropane fragment (Fragment B, 1.2 eq) in DCM (0.1 M).

    • Add DIPEA (1.5 eq) to neutralize the salt.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Stir the reaction at room temperature overnight.

  • Final Work-up and Purification:

    • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final compound by preparative HPLC or column chromatography to yield the target CCR5 antagonist.[13]

Characterization

The final product's identity and purity must be confirmed:

  • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.

  • LC-MS: To confirm the molecular weight and assess purity.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

Application Note: Biological Evaluation of Synthesized Antagonists

Synthesizing the compound is only the first part of the process. Its biological activity must be rigorously tested to validate its function as a CCR5 antagonist. This involves a series of in vitro assays to measure its ability to bind to the CCR5 receptor and to inhibit HIV-1 entry into cells.

Protocols: In Vitro Biological Assays

Protocol 1: CCR5 Receptor Binding Assay

Principle: This is a competitive binding assay to determine the affinity of the synthesized compound for the CCR5 receptor. It measures the ability of the test compound to displace a known radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) from cells expressing the CCR5 receptor.[2][14] A reduction in radioactivity indicates that the test compound is binding to the receptor.

  • Cell Culture: Use a stable cell line engineered to express high levels of human CCR5 (e.g., CHO/CCR5 or HEK293/CCR5 cells).[2][15]

  • Assay Procedure:

    • Plate the CCR5-expressing cells in a 96-well plate.

    • Prepare serial dilutions of the synthesized antagonist in binding buffer.

    • Add the antagonist dilutions to the cells.

    • Add a constant, known concentration of [¹²⁵I]-MIP-1α to all wells.

    • Incubate the plate for 2-3 hours at room temperature to allow binding to reach equilibrium.

  • Measurement:

    • Wash the cells thoroughly with ice-cold buffer to remove unbound radioligand.

    • Lyse the cells and measure the bound radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each antagonist concentration.

    • Plot the percentage of binding against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of antagonist required to inhibit 50% of radioligand binding).

Protocol 2: Cell-Based HIV-1 Entry Inhibition Assay

Principle: This assay directly measures the ability of the antagonist to block the entry of R5-tropic HIV-1 into target cells. A common method uses a single-cycle infection model with an engineered virus that expresses a reporter gene (e.g., luciferase or β-galactosidase) upon successful entry and integration.[16][17]

Assay_Workflow Figure 3: Workflow for HIV-1 Entry Inhibition Assay A 1. Seed Target Cells (e.g., TZM-bl cells) in 96-well plate B 2. Prepare Serial Dilutions of Synthesized Antagonist A->B C 3. Pre-incubate Cells with Antagonist B->C D 4. Add R5-tropic HIV-1 (Luciferase Reporter Virus) C->D E 5. Incubate for 48 hours (Allows for entry, integration, and gene expression) D->E F 6. Lyse Cells E->F G 7. Add Luciferase Substrate F->G H 8. Measure Luminescence (Read plate on a luminometer) G->H I 9. Data Analysis (Calculate % Inhibition and IC50) H->I

Figure 3: Workflow for HIV-1 Entry Inhibition Assay
  • Materials:

    • Target Cells: TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).

    • Virus: An R5-tropic HIV-1 envelope pseudotyped virus stock.

    • Reagents: Luciferase assay reagent.

  • Assay Procedure:

    • Seed TZM-bl cells into a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the synthesized antagonist in cell culture medium.

    • Remove the old medium from the cells and add the antagonist dilutions. Incubate for 1 hour at 37°C.

    • Add a pre-titered amount of R5-tropic HIV-1 virus to each well.

    • Incubate for 48 hours at 37°C.

  • Measurement:

    • After incubation, remove the supernatant.

    • Lyse the cells according to the luciferase kit manufacturer's protocol.

    • Transfer the cell lysate to an opaque assay plate and add the luciferase substrate.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Determine the percentage of inhibition for each antagonist concentration relative to virus-only control wells.

    • Plot the percentage of inhibition against the log of the antagonist concentration to calculate the IC₅₀ value for antiviral activity.

  • Cytotoxicity Assay (Self-Validation): It is crucial to run a parallel assay (e.g., MTT or CellTiter-Glo) without the virus to ensure that the observed inhibition is not due to compound toxicity to the host cells.

Conclusion

The development of CCR5 antagonists remains a significant strategy in the management and prevention of HIV-1 infection. The successful synthesis and validation of these small molecules require a synergistic combination of advanced organic chemistry and robust biological assays. The protocols and workflows detailed in this guide provide a foundational framework for research teams to synthesize novel CCR5 antagonists, confirm their mechanism of action, and quantify their potential as therapeutic agents against HIV-1.

References

  • The Dawn of HIV Entry Inhibition: Initial Structure-Activity Relationship Studies of CCR5 Antagonists - Benchchem. (n.d.).
  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC. (n.d.).
  • CCR5 receptor antagonist - Wikipedia. (n.d.).
  • CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities - PMC. (2011, October 27).
  • Pharmacology of Chemokine receptor ‐5 antagonists CCR5 Antiretroviral Drugs - YouTube. (2025, March 14).
  • Discovery of Novel, Potent, and Selective Small-Molecule CCR5 Antagonists as Anti-HIV-1 Agents: Synthesis and Biological Evaluation of Anilide Derivatives with a Quaternary Ammonium Moiety | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • What are CCR5 antagonists and how do they work? (2024, June 21).
  • Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed. (n.d.).
  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - Taylor & Francis Online. (n.d.).
  • Structure-Activity Relationship Studies: M2 and CCR5 Receptor Antagonists. (n.d.).
  • CCR5 Inhibitors and HIV-1 Infection. (n.d.).
  • An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC. (n.d.).
  • CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas - PubMed. (n.d.).
  • High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC. (n.d.).
  • Structure-activity relationship studies: M2 and CCR5 receptor antagonists - PubMed. (n.d.).
  • CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives - PubMed. (n.d.).
  • Application Notes: Cell-Based Assays for Efficacy of Novel HIV-1 Inhibitors - Benchchem. (n.d.).
  • Application Notes: Anti-HIV-1 Activity Assays for CCR5 Antagonists - Benchchem. (n.d.).
  • High-Throughput HIV-Cell Fusion Assay for Discovery of Virus Entry Inhibitors. (n.d.).
  • Clinical use of CCR5 inhibitors in HIV and beyond - R Discovery. (2011, January 27).
  • Application Notes and Protocols: In Vitro Chemotaxis Assay Using a CCR5 Antagonist - Benchchem. (n.d.).
  • Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. (2022, January 18).
  • CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. - Semantic Scholar. (n.d.).
  • Spirodiketopiperazine-based CCR5 antagonists: Improvement of their pharmacokinetic profiles - PMC - NIH. (n.d.).
  • Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes - PubMed. (n.d.).
  • Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - Bentham Science Publisher. (n.d.).
  • Pharmacokinetics and Short-Term Safety of 873140, a Novel CCR5 Antagonist, in Healthy Adult Subjects - PMC - NIH. (n.d.).
  • Novel small synthetic HIV-1 V3 crown variants: CCR5 targeting ligands - Oxford Academic. (2022, June 16).
  • Maraviroc synthesis - ChemicalBook. (n.d.).
  • In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PubMed Central. (n.d.).
  • High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors. (2025, August 7).
  • Maraviroc synthesis by Zhou et al. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. (n.d.).
  • Inhibition of HIV-1 entry by antibodies: potential viral and cellular targets - PMC. (n.d.).
  • Table 3 from An expedient synthesis of maraviroc (UK-427857) via C-H functionalization. (n.d.).
  • Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC. (n.d.).
  • Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry - MDPI. (n.d.).
  • Vicriviroc - Wikipedia. (n.d.).
  • Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC. (n.d.).
  • (PDF) Combinatorial synthesis of CCR5 antagonists - ResearchGate. (n.d.).
  • CCR5/CXCR4 Dual Antagonism for the Improvement of HIV Infection Therapy - MDPI. (2019, February 2).

Sources

Application Notes & Protocols: Synthesis of N-Substituted Piperidines via Direct Annulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-Substituted Piperidines

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a versatile three-dimensional framework for orienting pharmacophoric groups.[3] Consequently, the development of efficient and modular methods for synthesizing substituted piperidines is a paramount objective for researchers in drug discovery and development.[4]

Traditionally, piperidine synthesis has relied on multi-step sequences involving intramolecular cyclization of pre-functionalized linear precursors or the reduction of pyridine derivatives.[5] While effective, these methods can be lengthy and often lack the flexibility needed for rapid library synthesis. Direct annulation strategies have emerged as a powerful alternative, enabling the construction of the piperidine core from simpler, acyclic components in a single, convergent step.[1][6] These methods offer superior atom economy, operational simplicity, and provide a platform for the rapid generation of molecular diversity.

This document provides an in-depth guide to key direct annulation strategies for synthesizing N-substituted piperidines, with a focus on the underlying mechanisms, field-proven protocols, and the rationale behind experimental design choices.

Core Strategy 1: [4+2] Annulation Reactions

The [4+2] cycloaddition, or Diels-Alder reaction, and its variants represent one of the most robust methods for forming six-membered rings. In the context of piperidine synthesis, this strategy typically involves the reaction of a four-atom component (e.g., a diene) with a two-atom nitrogen-containing component (e.g., an imine). Transition metal catalysis has significantly expanded the scope and efficiency of these transformations.[7][8]

Rhodium-Catalyzed [4+2] Annulation of Enaminones and Alkynes

A notable example of a formal [4+2] annulation involves the rhodium(III)-catalyzed reaction of N-pyridinyl enaminones with internal alkynes.[9] This method proceeds via C-H bond activation and offers a direct route to highly substituted iminopyranes, which can be subsequently converted to piperidines or related pyranones.

Mechanism & Rationale: The reaction is initiated by the coordination of the rhodium catalyst to the enaminone substrate. The pyridine ring acts as a monodentate directing group, facilitating the ortho-C–H activation of the enaminone. This step forms a five-membered rhodacycle intermediate. Subsequent migratory insertion of the alkyne, followed by reductive elimination, generates the annulated product and regenerates the active Rh(III) catalyst. The choice of a rhodium catalyst is critical; its ability to mediate C-H activation under relatively mild conditions is key to the reaction's success.[10][11]

Rh_Catalyzed_Annulation sub Enaminone + Alkyne intermediate1 C-H Activation (Rhodacycle Formation) sub->intermediate1 Coordination cat [Rh(III)] Catalyst intermediate2 Alkyne Insertion intermediate1->intermediate2 intermediate3 Reductive Elimination intermediate2->intermediate3 product Annulated Product (Iminopyrane) intermediate3->product product->cat Catalyst Regeneration

Caption: Workflow for Rh(III)-Catalyzed [4+2] Annulation.

Core Strategy 2: Iridium-Catalyzed Annulation via Hydrogen Borrowing

Hydrogen borrowing (or hydrogen transfer) catalysis is an elegant and atom-economical strategy that transforms alcohols into potent electrophiles in situ, avoiding the need for pre-activation steps like oxidation or halogenation. This methodology is particularly powerful for [5+1] annulations to form piperidines.

Iridium-Catalyzed [5+1] Annulation of Amino Alcohols and α,β-Unsaturated Carbonyls

In a seminal example, an iridium(III) catalyst facilitates a cascade reaction between a primary amino alcohol and an α,β-unsaturated carbonyl compound.[1][6] This process forms two new C-N bonds and constructs the piperidine ring with high stereoselectivity.

Mechanism & Rationale:

  • Oxidation: The iridium catalyst first oxidizes the primary alcohol of the amino alcohol substrate to an aldehyde, generating an iridium-hydride species. This is the "hydrogen borrowing" step.

  • Condensation & Cyclization: The newly formed aldehyde undergoes intramolecular condensation with the tethered amine to form a cyclic iminium ion.

  • Conjugate Addition: A second molecule of the amino alcohol adds to the α,β-unsaturated carbonyl compound (e.g., methyl acrylate) via aza-Michael addition.

  • Second Cyclization: The resulting intermediate cyclizes onto the previously formed iminium ion.

  • Reduction: The iridium-hydride species, which "held" the borrowed hydrogen, then reduces the resulting iminium species to the final piperidine product, regenerating the active iridium catalyst.

The iridium catalyst is uniquely suited for this transformation due to its ability to reversibly shuttle between the metal-hydride and the active catalyst state, enabling both the initial oxidation and the final reduction steps within a single catalytic cycle.[12]

Hydrogen_Borrowing_Cascade A Amino Alcohol + [Ir] Catalyst B Oxidation (H₂ Borrowing) A->B Heat C Amino-Aldehyde Intermediate + [Ir]-H B->C D Intramolecular Condensation C->D E Cyclic Iminium Ion D->E F Aza-Michael Addition & Second Cyclization E->F + α,β-Unsaturated Carbonyl G Final Iminium Intermediate F->G H Reduction (H₂ Return) G->H + [Ir]-H H->A Catalyst Regeneration I N-Substituted Piperidine H->I

Caption: Iridium-Catalyzed [5+1] Annulation via Hydrogen Borrowing.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation for Piperidine Synthesis

This protocol details the asymmetric hydrogenation of a pyridinium salt, a direct method to access chiral N-substituted piperidines.[13] This approach leverages a chiral iridium catalyst to achieve high enantioselectivity.

Materials & Reagents:

  • [Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (R)-MeO-BoQPhos (or other suitable chiral phosphine ligand)

  • N-benzyl-2-phenylpyridinium bromide (or other substituted pyridinium salt)

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium iodide (TBAI)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • High-pressure autoclave system

  • Standard glassware and magnetic stirrer

Procedure:

  • Catalyst Preparation (In a glovebox):

    • To a clean, dry vial, add [Ir(cod)Cl]₂ (0.005 mmol, 1 mol%) and (R)-MeO-BoQPhos (0.011 mmol, 2.2 mol%).

    • Add 1 mL of anhydrous, degassed THF.

    • Stir the resulting mixture at room temperature for 30 minutes. The color change indicates the formation of the active catalyst complex.

    • Rationale: Pre-forming the catalyst by reacting the iridium precursor with the chiral ligand ensures the generation of a well-defined, active species before introducing the substrate, leading to higher reproducibility and enantioselectivity.

  • Reaction Setup:

    • In a separate vial, dissolve the N-benzyl-2-phenylpyridinium bromide (0.5 mmol, 1.0 equiv), TBAI (0.1 mmol), and K₂CO₃ (1.0 mmol) in a solvent mixture of THF (2 mL) and MeOH (0.5 mL).

    • Transfer this substrate solution to the vial containing the pre-formed catalyst.

    • Rationale: TBAI acts as a phase-transfer catalyst, improving the solubility and reactivity of the pyridinium salt. K₂CO₃ is the base required for the reaction. Methanol serves as a co-solvent and can also participate in the catalytic cycle.

  • Hydrogenation:

    • Place the reaction vial inside a high-pressure autoclave.

    • Seal the autoclave, then purge with hydrogen gas (3-4 cycles).

    • Pressurize the autoclave to the desired pressure (e.g., 50 bar H₂).

    • Stir the reaction at a set temperature (e.g., 50 °C) for 24 hours.

  • Workup and Purification:

    • After cooling to room temperature, carefully vent the autoclave.

    • Filter the reaction mixture through a pad of celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Core Strategy 3: Palladium-Catalyzed Annulations

Palladium catalysts are exceptionally versatile and have been employed in numerous annulation strategies to synthesize N-heterocycles, including dearomative annulations and reductive Heck couplings.[14][15]

Palladium-Catalyzed [4+2] Annulation for Fluorinated Piperidines

A powerful, modular approach enables the synthesis of valuable 3-fluoropiperidines from α-fluoro-β-ketoester starting materials.[16] This sequence involves a Pd-catalyzed allylation followed by a condensation/cyclization cascade.

Rationale: This strategy is highly valuable as the introduction of fluorine can significantly enhance the pharmacological properties of a molecule, such as metabolic stability and binding affinity.[16] The palladium catalyst facilitates the key C-C bond-forming allylation step, while the subsequent cyclization proceeds under mild conditions, preserving the sensitive C-F bond.

Data Summary: Substrate Scope for Pd-Catalyzed 3-Fluoropiperidine Synthesis[16]
EntryImine Substituent (Aryl)Nucleophile ComponentProductYield (%)
1Phenylα-fluoro-β-ketoester4a85
24-Fluorophenylα-fluoro-β-ketoester4b91
34-Chlorophenylα-fluoro-β-ketoester4c94
44-Bromophenylα-fluoro-β-ketoester4d90
52-Methylphenylα-fluoro-β-ketoester4g82
6Naphthylα-fluoro-β-ketoester4h88
7Phenylα-fluoro-β-ketonitrile4j75
8Phenylα-fluoro-β-ketosulfone4k81

Yields are for the isolated piperidine imine product after the annulation sequence.

Conclusion

Direct annulation reactions represent a paradigm shift in the synthesis of N-substituted piperidines, offering efficient, modular, and atom-economical routes to this critical heterocyclic scaffold. By leveraging the unique reactivity of transition metals like iridium, rhodium, and palladium, chemists can now construct complex piperidine architectures from simple precursors in a single step. The protocols and strategies outlined in this guide provide a robust foundation for researchers and drug development professionals to apply these powerful methods, accelerating the discovery of novel chemical entities with therapeutic potential.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][4][6]

  • Wang, D., et al. (2022). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Angewandte Chemie International Edition, 61(15), e202116394. [Link][17]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link][18]

  • Rovis, T., et al. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. [Link][7]

  • de Bruin, B., et al. (2022). [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. ChemRxiv. [Link][19]

  • Gobec, S., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link][2]

  • Buffa, F., et al. (2007). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 63(12), 2499-2530. [Link][8]

  • Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Bioengineer.org. [Link][12]

  • Zhu, C., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Design, Development and Therapy, 17, 849-861. [Link][3]

  • Li, X., et al. (2022). Rh-Catalyzed [4 + 2] Annulation with a Removable Monodentate Structure toward Iminopyranes and Pyranones by C-H Annulation. Organic Letters, 24(16), 3003-3008. [Link][9]

  • Chandrasekhar, S., et al. (2022). A rhodium-catalyzed [4 + 2] annulation strategy to synthesize pyranone-mounted tyrosines with anti-neuroinflammatory activity. Organic & Biomolecular Chemistry, 20(46), 9143-9148. [Link][10]

  • Organic Chemistry Portal. (2024). Synthesis of piperidines. Organic Chemistry Portal. [Link][5]

  • Britton, R., et al. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 23(8), 3121-3125. [Link][16]

  • Tang, W., et al. (2018). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Communications Chemistry, 1, 7. [Link][14]

  • Zhang, W., et al. (2022). Rhodium-catalysed regioselective [4 + 2]-type annulation of 1-H-indazoles with propargyl alcohols: direct access to 6-alkenylindazolo[3,2-a]isoquinolines. Organic Chemistry Frontiers, 9(15), 4057-4062. [Link][11]

  • Wender, P. A., et al. (2024). Palladium-catalyzed dearomative 1,4-hydroamination. Nature Communications, 15, 5789. [Link][15]

Sources

Application Note: Flow Chemistry Strategies for 4-(2-aminopropan-2-yl)-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 4-(2-aminopropan-2-yl)-1-Boc-piperidine (CAS: 530116-33-7) is a critical "gem-dimethyl" building block in medicinal chemistry. The gem-dimethyl group introduces the Thorpe-Ingold effect , restricting conformational flexibility to improve target binding affinity and metabolic stability.

However, this structural advantage creates significant synthetic challenges:

  • Synthesis Risks: Traditional batch synthesis via Curtius rearrangement involves the accumulation of potentially explosive acyl azide intermediates.

  • Coupling Difficulty: The resulting primary amine is attached to a quaternary carbon, creating immense steric hindrance that impedes standard amide coupling (low nucleophilicity).

This Application Note details two continuous flow protocols:

  • Safe Synthesis: A scalable, self-quenching Curtius rearrangement to manufacture the amine building block.

  • High-Performance Application: A high-temperature/high-pressure amide coupling protocol to overcome steric barriers without deprotecting the Boc group.

Protocol A: Flow Synthesis via Curtius Rearrangement

Objective: Safely synthesize the target amine from 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-methylpropanoic acid without isolating the acyl azide.

The Chemistry

The route utilizes Diphenylphosphoryl azide (DPPA) to convert the carboxylic acid to an acyl azide.[1][2][3] In flow, the acyl azide is immediately superheated to trigger nitrogen extrusion (Curtius rearrangement), forming an isocyanate. This intermediate is hydrolyzed downstream to yield the target amine.[4]

Safety Advantage: The total volume of explosive acyl azide at any given time is minimized to the reactor volume (milliliters), preventing thermal runaway.

Flow Reactor Setup (Diagram)

The system requires two reaction zones:

  • Zone 1 (Azidation): Mild heating to form the acyl azide.

  • Zone 2 (Rearrangement & Hydrolysis): High temperature to drive the rearrangement and subsequent hydrolysis.

CurtiusFlow Start_Acid Feed A: Acid Precursor + TEA (in Toluene) Mixer1 T-Mixer (PEEK) Start_Acid->Mixer1 Start_DPPA Feed B: DPPA (in Toluene) Start_DPPA->Mixer1 Coil1 Reactor Coil 1 (Azidation) 80°C, 10 min Mixer1->Coil1 Coil2 Reactor Coil 2 (Rearrangement) 120°C, 20 min Coil1->Coil2 Acyl Azide Mixer2 T-Mixer Coil2->Mixer2 Isocyanate Feed_H2O Feed C: Water/Dioxane Feed_H2O->Mixer2 Coil3 Hydrolysis Coil 100°C, 15 min Mixer2->Coil3 BPR BPR (250 psi) Coil3->BPR Collection Collection (Target Amine) BPR->Collection

Figure 1: Telescoped flow setup for Curtius Rearrangement. The hazardous acyl azide and isocyanate intermediates are contained entirely within the heated coils.

Experimental Procedure

Reagents:

  • Stream A: 0.5 M Carboxylic Acid precursor + 1.1 equiv Triethylamine (TEA) in anhydrous Toluene.

  • Stream B: 0.6 M DPPA in anhydrous Toluene.

  • Stream C: 50% v/v Water in 1,4-Dioxane.

Step-by-Step:

  • System Priming: Flush the system with anhydrous Toluene. Set Back Pressure Regulator (BPR) to 250 psi (17 bar) to prevent solvent boiling at 120°C.

  • Azidation: Pump Stream A and B at a 1:1 ratio into Mixer 1. Residence time in Coil 1 should be 10 minutes at 80°C.

  • Rearrangement: The stream passes directly into Coil 2 (heated to 120°C). The rapid heat transfer ensures immediate conversion of acyl azide to isocyanate (

    
     off-gassing occurs; ensure BPR can handle biphasic gas/liquid flow or use a membrane separator if scale is large).
    
  • Hydrolysis: The isocyanate stream mixes with Stream C. The mixture enters Coil 3 (100°C) to decarboxylate the carbamic acid to the free amine.

  • Work-up: Collect output. Evaporate toluene. Partition between EtOAc and 1M NaOH. The organic layer contains the pure amine.

Key Insight: The gem-dimethyl group stabilizes the isocyanate intermediate, making the hydrolysis step the rate-limiting factor. The addition of dioxane in Stream C ensures homogeneity during hydrolysis.

Protocol B: Application in Sterically Hindered Amide Coupling

Objective: Couple the synthesized 4-(2-aminopropan-2-yl)-1-Boc-piperidine with a carboxylic acid. Challenge: The amine is adjacent to a quaternary carbon. Standard EDC/NHS or HATU couplings in batch often fail or require days due to steric shielding.

The Strategy: "Flash" High-Temperature Amidation

In flow, we can superheat the reaction to 140°C-160°C for a short residence time (5-10 mins). This provides the kinetic energy to overcome the steric barrier. Crucially, the short exposure time prevents thermal degradation of the Boc protecting group (which typically falls off at >150°C over long periods).

Reaction Setup (Diagram)

AmideCoupling Acid Feed A: Carboxylic Acid + T3P (50% in EtOAc) + Pyridine Mixer Static Mixer (Glass Chip) Acid->Mixer Amine Feed B: Target Gem-Dimethyl Amine (in EtOAc) Amine->Mixer Reactor Heated Reactor 150°C, 8 min (Stainless Steel) Mixer->Reactor Cooling Cooling Loop 25°C Reactor->Cooling BPR BPR (500 psi) Cooling->BPR Analysis Inline IR / LCMS BPR->Analysis Output Product Collection Analysis->Output

Figure 2: High-Pressure High-Temperature (HPHT) flow setup for sterically hindered amidation using T3P.

Experimental Procedure

Reagents:

  • Coupling Agent: T3P (Propylphosphonic anhydride) is preferred for flow because it is highly soluble and produces non-toxic water-soluble byproducts.

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step:

  • Preparation:

    • Stream A: Carboxylic Acid (1.0 equiv) + T3P (1.5 equiv, 50% solution) + Pyridine (3.0 equiv) in EtOAc.

    • Stream B: 4-(2-aminopropan-2-yl)-1-Boc-piperidine (1.2 equiv) in EtOAc.

  • Pressurization: Set BPR to 500 psi (34 bar). This high pressure is mandatory to keep EtOAc liquid at 150°C.

  • Reaction: Pump streams into a static mixer followed by a stainless steel coil reactor.

    • Temperature: 150°C .

    • Residence Time: 8 minutes .

  • Quench: The output stream is immediately cooled to 25°C before the BPR to stop the reaction and preserve the Boc group.

  • Purification: Wash the output with water, 1M HCl (rapidly, to remove pyridine without de-Boc), and NaHCO3.

Quantitative Data Summary

ParameterBatch Synthesis (Literature)Flow Protocol (This Note)Impact
Reaction Time (Curtius) 4 - 12 Hours45 Minutes (Total)10x Faster
Safety Profile High Risk (Azide Accumulation)Low Risk (In-situ Consumption)Process Viable
Amide Coupling Yield <30% (after 24h reflux)85-92% (8 min residence)High Efficiency
Boc Integrity Degrades if refluxed >100°CIntact (Short heat exposure)Selectivity

Troubleshooting & Analysis

  • Issue: Boc Deprotection observed.

    • Cause: Residence time at 150°C is too long or medium is too acidic.

    • Fix: Reduce residence time to 5 minutes or switch solvent to MeCN (non-protic). Ensure Pyridine excess is sufficient to neutralize T3P acidity.

  • Issue: Incomplete Curtius Rearrangement.

    • Cause: Reactor temperature <110°C.[3][5]

    • Fix: The rearrangement of gem-dimethyl substrates requires higher activation energy. Ensure Zone 2 is at least 120°C.

  • Issue: Pump stalling (Solids).

    • Cause: Urea byproducts from isocyanate reacting with moisture.

    • Fix: Ensure all reagents in the Curtius step are strictly anhydrous. Use a 2-MeTHF/Dioxane blend to improve solubility of intermediates.

References

  • Baumann, M., Baxendale, I. R., Ley, S. V., et al. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Beilstein Journal of Organic Chemistry. Link

  • Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients.[2] Angewandte Chemie International Edition.[6] Link

  • Mallia, C. J., & Baxendale, I. R. (2016). The Use of Flow Chemistry in the Processing of Hazardous Materials and Highly Exothermic Reactions. Organic Process Research & Development. Link

  • Pockres, L. (2017). Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines (DPPA Safety Data). Chemical Reviews.[5] Link[5]

  • Sowerby, K. (2020).[7] Amide bond formation with electron deficient amines and sterically hindered substrates.[8][9] Organic & Biomolecular Chemistry.[4][6][7][8][9][10][11][12] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2-aminopropan-2-yl)-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-AMINE-042 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify 4-(2-aminopropan-2-yl)-1-Boc-piperidine . This molecule presents a "Perfect Storm" of purification challenges:

  • UV Invisibility: It lacks a conjugated

    
    -system (aromatic ring), rendering it invisible to standard UV detection (254 nm).
    
  • Silanol Tailing: The primary amine on the side chain (

    
    ) is highly basic and will interact strongly with acidic silanols on silica gel, leading to severe streaking and yield loss.
    
  • Acid Sensitivity: The tert-butyloxycarbonyl (Boc) group is acid-labile. Exposure to acidic modifiers or prolonged contact with acidic silica can lead to deprotection.

This guide provides a self-validating workflow to overcome these specific hurdles.

Visual Troubleshooting Workflow

The following logic tree outlines the decision-making process for this purification.

PurificationLogic Start START: Crude Mixture CheckUV Check UV Absorbance (200-210 nm) Start->CheckUV UV_Fail No Signal? CheckUV->UV_Fail Stain Protocol A: Ninhydrin Stain (Specific for 1° Amines) UV_Fail->Stain Yes (Likely) TLC_Check Run TLC (DCM/MeOH) UV_Fail->TLC_Check No (Rare) Stain->TLC_Check Streak Spot Streaking/Tailing? TLC_Check->Streak Basify Protocol B: Silanol Suppression (Add 1% TEA or NH4OH) Streak->Basify Yes Stability Protocol C: Boc Preservation (Temp < 40°C, Fast Elution) Streak->Stability No Basify->Stability Success Pure Compound Stability->Success

Figure 1: Decision matrix for purifying non-chromophoric, basic, acid-sensitive amines.

Protocol A: The "Invisible Compound" (Detection)

Issue: Your compound has no aromatic ring. It will not absorb UV light at 254 nm. It might show weak absorption at 200–210 nm, but this region is noisy due to solvent cutoff.

Solution: Use a Ninhydrin Stain .[1] This is a chemical derivatization method specific for primary amines.[2] It reacts with the free


 group to form "Ruhemann’s Purple."[2][3]
Ninhydrin Stain Preparation
ComponentQuantityFunction
Ninhydrin 1.5 gReactant (oxidizing agent)
n-Butanol 100 mLSolvent carrier
Acetic Acid 3.0 mLAcid catalyst (essential for reaction speed)
Detection Workflow
  • Dip: Dip your TLC plate into the stain solution quickly.

  • Heat: Heat the plate with a heat gun or on a hot plate (approx. 110°C) for 1-2 minutes.

  • Observation: The compound will appear as a distinct purple/blue spot against a white background.

    • Note: The Boc-protected nitrogen (secondary amine equivalent) will generally not stain, or will stain very faintly yellow/brown. The purple color confirms the presence of your specific free primary amine side chain [1, 2].[2]

Protocol B: The "Streaking" Issue (Silanol Suppression)

Issue: The primary amine side chain (


) is basic. Silica gel (

) has acidic surface hydroxyl groups (silanols, pKa ~4–5). The amine protonates (

), forming an ionic bond with the silica. This results in broad streaks rather than tight bands, making separation impossible.

Solution: You must neutralize the silica surface using a basic modifier in the mobile phase.[4]

Recommended Solvent Systems

Do not use Acetone (risk of Schiff base formation with primary amines). Use the following systems:

SystemCompositionApplication
Primary Choice DCM : MeOH :

(90 : 9 : 1)
Standard for polar amines. Ammonium hydroxide is volatile and easy to remove.
Alternative DCM : MeOH : Triethylamine (TEA) (95 : 4 : 1)TEA is a stronger base and effectively caps silanols. Requires thorough drying to remove.
Lipophilic Option Hexane : EtOAc : TEA (70 : 29 : 1)Use only if the Boc group makes the molecule very non-polar.
Column Pre-Treatment (The "Pre-Wash" Technique)

To ensure the column is deactivated before your compound touches it:

  • Pack the silica column.[5]

  • Flush with 3 column volumes (CV) of the mobile phase containing the basic modifier (e.g., 1% TEA).

  • This converts acidic

    
     sites to 
    
    
    
    , preventing your compound from sticking [3, 4].

Protocol C: Boc Stability (Decomposition Prevention)

Issue: The Boc group is acid-sensitive. While silica is only weakly acidic, prolonged exposure (or heating during evaporation) can cleave the Boc group, yielding the di-amine (which is extremely polar and will stick to the baseline).

Safety Checks:

  • Avoid Acidic Modifiers: Never use Acetic Acid or TFA in the mobile phase for this purification.

  • Temperature Control: When evaporating fractions on the rotary evaporator, keep the water bath below 40°C . Thermal deprotection of Boc can occur at higher temperatures, especially if trace acidity is present.

  • Speed: Flash chromatography is preferred over gravity columns to minimize the residence time of the compound on the silica [5].

Advanced Troubleshooting (FAQs)

Q1: I tried the DCM/MeOH/NH4OH system, but my compound is still stuck at the baseline.

A: The compound may be forming a carbamate salt or is simply too polar.

  • Fix: Switch to an Amine-Functionalized Silica cartridge (e.g.,

    
    -silica).
    
  • Why? The stationary phase is already basic. You can use simple Hexane/Ethyl Acetate or DCM gradients without adding liquid modifiers. This often yields tighter peaks for free amines [6].

Q2: Can I use C18 (Reverse Phase) instead?

A: Yes, but you must control the pH.

  • Protocol: Use a high-pH buffer like 10mM Ammonium Bicarbonate (pH 10) in Water/Acetonitrile.

  • Why? At neutral pH (pH 7), the amine will be protonated (charged) and elute in the void volume. At pH 10, the amine is neutral (free base) and will retain well on the C18 chain. Boc is stable at pH 10.

Q3: The Ninhydrin stain is messy. Are there alternatives?

A: Yes.

  • Iodine Chamber: Reversible and non-destructive. The amine will turn brown.[3]

  • KMnO4: Will stain the oxidizable amine/alkyl groups yellow on a purple background (works best for alkenes/alcohols but can work here).

  • ELSD (Evaporative Light Scattering Detector): If you have an automated flash system (e.g., Biotage/Teledyne), use ELSD. It detects mass, not UV absorbance, and is perfect for this molecule.

References

  • Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses.Link

  • BenchChem. (n.d.). An In-depth Technical Guide to Ninhydrin's Reactivity with Ammonia and Other Amines.Link

  • Biotage. (2023). Is there an easy way to purify organic amines?Link

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds.Link

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography.Link

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns.Link

Sources

Technical Support Center: Reductive Amination for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Senior Scientist Support) Topic: Optimization of Piperidine Scaffolds via Reductive Amination

Introduction: The Piperidine Challenge

Piperidine rings are ubiquitous in FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Ritalin). However, synthesizing them via reductive amination presents unique challenges compared to acyclic amines. The formation of the six-membered ring often suffers from unfavorable entropy, competing intermolecular reactions (dimerization), or stereochemical scrambling.

This guide moves beyond standard textbook protocols. It focuses on the Abdel-Magid (STAB) and Bhattacharyya (Ti-mediated) protocols, which are the industry standards for high-yield piperidine construction.

Module 1: The "Engine" – Reagent Selection

Ticket #101: Which Hydride Source Should I Use?

User Query: "I'm using NaBH4 in methanol, but I'm getting significant direct reduction of my ketone starting material and low yields of the piperidine. What's the fix?"

Senior Scientist Response: You are experiencing chemoselectivity failure . Sodium Borohydride (


) is too aggressive; it reduces ketones/aldehydes almost as fast as it reduces imines. You must switch to a reagent that differentiates between the carbonyl (

) and the iminium (

).
The Solution: Sodium Triacetoxyborohydride (STAB)

STAB (


) is the gold standard for piperidine synthesis.[1]
  • Mechanism: The electron-withdrawing acetoxy groups stabilize the B-H bond, making it less nucleophilic. It coordinates with the imine nitrogen, facilitating intramolecular hydride transfer.

  • Selectivity: It reduces imines/iminiums rapidly but reacts with aldehydes/ketones very slowly.

Comparison Table: Hydride Sources

FeatureSTAB (

)
Cyanoborohydride (

)
Borohydride (

)
Selectivity Excellent (Imine >> Carbonyl)Good (pH dependent)Poor (Imine ≈ Carbonyl)
Toxicity Low (Boric acid byproduct)High (HCN gas risk)Low
Solvent DCE, DCM, THF (Aprotic)MeOH (Protic)MeOH, EtOH
Water Tolerance Low (Hydrolyzes)HighHigh
Best For General Piperidine Synthesis Acid-sensitive substratesSimple, non-selective cases
Visualizing the STAB Mechanism

The following diagram illustrates why STAB is selective. Note the coordination step which is absent in simple borohydride reductions.

STAB_Mechanism Reactants Carbonyl + Amine Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Equilibrium SideReaction Direct Reduction (Alcohol Impurity) Reactants->SideReaction Slow with STAB Fast with NaBH4 Iminium Iminium Ion (C=N+) Carbinolamine->Iminium -H2O (Acid Cat.) Coordination STAB Coordination (B-N interaction) Iminium->Coordination Fast Product Piperidine Product Coordination->Product Hydride Transfer

Caption: Selective reduction pathway using STAB. The dashed red line represents the side reaction suppressed by STAB's steric and electronic properties.

Module 2: The "Turbo" – Lewis Acid Additives

Ticket #102: The Stalled Reaction (Steric Hindrance)

User Query: "My intramolecular cyclization is stuck. I see the open-chain amino-ketone, but the ring won't close. STAB isn't working."

Senior Scientist Response: Piperidine ring closure is entropically favored but can be kinetically stalled if the ketone is hindered or if water accumulates (hydrolyzing the imine back to the open chain). You need a water scavenger that doubles as a Lewis Acid .

The Solution: Titanium(IV) Isopropoxide (

)

Based on the Bhattacharyya Protocol ,


 serves two functions:
  • Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to amine attack.

  • Desiccant: Irreversibly reacts with water produced during imine formation to form

    
    , driving the equilibrium forward (Le Chatelier’s principle).
    

Protocol: Ti-Mediated Piperidine Cyclization

  • Mix: Combine Amino-Ketone (1.0 equiv) and

    
     (1.5 - 2.0 equiv) in neat condition or dry THF.
    
  • Stir: Let stir for 1-4 hours. The solution may become viscous (titanium bridging).

  • Dilute: Add Ethanol or Methanol (required for the reduction step).[2]

  • Reduce: Add

    
     (not STAB) carefully. Note: STAB is compatible, but NaBH4 is usually sufficient here because the Ti-complex is pre-formed.
    
  • Quench: Add water/NaOH. A white precipitate (

    
    ) will form. Filter through Celite.
    

Module 3: The "Steering" – Stereocontrol

Ticket #103: Cis vs. Trans Selectivity[3]

User Query: "I am synthesizing a 2,6-disubstituted piperidine. I need the Cis isomer, but I'm getting a mixture."

Senior Scientist Response: Stereocontrol in piperidines is dictated by 1,3-allylic strain in the iminium intermediate and the trajectory of hydride attack.

  • For Cis-Piperidines (Thermodynamic):

    • Method: Catalytic Hydrogenation (

      
      , Pd/C or PtO2) in acidic media.
      
    • Reasoning: The catalyst adsorbs the face of the ring that minimizes steric clash, often adding hydrogen from the less hindered face, pushing substituents into a cis relationship.

  • For Trans-Piperidines (Kinetic):

    • Method: Hydride Reduction (STAB) at low temperature.

    • Reasoning: The hydride attacks the iminium ion axially. Depending on the existing substituent's conformation (equatorial preference), this often yields the trans isomer, though mixtures are common.

Module 4: Troubleshooting Matrix

Use the logic tree below to diagnose your specific failure mode.

Troubleshooting_Tree Start Problem Detected Issue1 Starting Material Remains Start->Issue1 Issue2 Impurity: Alcohol Start->Issue2 Issue3 Impurity: Dialkylation Start->Issue3 Sol1 Add Ti(OiPr)4 or Molecular Sieves Issue1->Sol1 Imine not forming Sol2 Switch to STAB Check pH (Target 5-6) Issue2->Sol2 Direct reduction Sol3 Slow Addition of Carbonyl Use Excess Amine Issue3->Sol3 Over-reaction

Caption: Diagnostic logic for common reductive amination failures.

FAQ: Quick Fixes
SymptomRoot CauseCorrective Action
Low Conversion Equilibrium favors open chain (water presence).Add 4Å Molecular Sieves or

.
Gelling/Precipitation Boron-Amine complex insolubility.Switch solvent to DCE (Dichloroethane) or add co-solvent (THF).
Dialkylation (Dimer) Primary amine is too nucleophilic after first alkylation.Use stepwise method: Form imine in MeOH first, then add reducing agent.[3][4][5]
Gas Evolution Decomposition of hydride by acid.Add Acetic Acid slowly or use STAB (buffered).

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[3][7] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Piperidines with Hydrogen Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the incomplete deprotection of tert-butyloxycarbonyl (Boc)-protected piperidines using hydrogen chloride (HCl). Our focus is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to resolve challenges in your synthetic workflows.

Understanding the Challenge: The Nuances of Boc Deprotection

The Boc group is a cornerstone of amine protection in modern organic synthesis due to its stability in a wide range of conditions and its straightforward removal with acid.[1] The acid-catalyzed cleavage of the Boc group is a well-established transformation, proceeding through protonation of the carbamate oxygen, followed by fragmentation to the stable tert-butyl cation and a carbamic acid, which then decarboxylates to yield the free amine.[1]

However, what appears to be a simple reaction on paper can sometimes be fraught with complications in the laboratory, leading to incomplete reactions, side-product formation, and purification difficulties. This guide is designed to address these specific issues when using hydrogen chloride for the deprotection of Boc-protected piperidines.

Core Mechanism of HCl-Mediated Boc Deprotection

Boc_Deprotection Start N-Boc Piperidine Protonated Protonated Boc Group CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation tBuCation tert-Butyl Cation Protonated->tBuCation Fragmentation Piperidine Free Piperidine CarbamicAcid->Piperidine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Decarboxylation FinalProduct Piperidine HCl Salt Piperidine->FinalProduct Protonation HCl_reagent HCl HCl_reagent->Start Protonation HCl_reagent->Piperidine

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting Guide: From Incomplete Reactions to Side Products

This section is structured in a question-and-answer format to directly address the common problems encountered during the HCl-mediated Boc deprotection of piperidines.

Q1: My Boc deprotection is consistently incomplete. What are the primary factors I should investigate?

Incomplete deprotection is often a result of several interrelated factors. A systematic approach to troubleshooting is key.

A1: Key Areas for Investigation:

  • Insufficient Acid Stoichiometry: The reaction requires a stoichiometric amount of acid to protonate the resulting piperidine, forming the hydrochloride salt. However, an excess is often necessary to drive the reaction to completion. For substrates with other basic functional groups, even more acid may be required.

  • Inadequate Acid Strength/Concentration: The concentration of HCl in the chosen solvent is critical. Commercially available solutions like 4M HCl in dioxane are widely used and generally effective.[2][3][4][5] If you are preparing your own HCl solution, ensure it is anhydrous and at the correct concentration.

  • Reaction Time and Temperature: While many Boc deprotections are complete within 30 minutes to 2 hours at room temperature, some substrates may be more sterically hindered or electronically deactivated, requiring longer reaction times or gentle heating.[5][6] However, be cautious with heating, as it can promote side reactions.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Dioxane, methanol, and ethyl acetate are common choices.[5][7] Methanol can sometimes accelerate the reaction. A 1:1 mixture of 4M HCl in dioxane and methanol can be very effective.[2]

Troubleshooting Workflow:

Troubleshooting_Workflow Start Incomplete Deprotection CheckAcid Verify Acid Concentration & Stoichiometry Start->CheckAcid IncreaseTime Increase Reaction Time CheckAcid->IncreaseTime If acid is sufficient Success Complete Deprotection CheckAcid->Success If acid was insufficient IncreaseTemp Gently Increase Temperature IncreaseTime->IncreaseTemp If still incomplete IncreaseTime->Success If reaction was too short ChangeSolvent Change Solvent System (e.g., add MeOH) IncreaseTemp->ChangeSolvent If still incomplete IncreaseTemp->Success If reaction needed heat ChangeSolvent->Success

Caption: Troubleshooting decision tree for incomplete deprotection.

Q2: I'm observing an unexpected side product. What could it be and how can I prevent its formation?

The most common side reaction during acid-mediated Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation generated during the reaction.[8]

A2: Common Side Reactions and Prevention:

  • tert-Butylation: Electron-rich aromatic rings or other nucleophilic functional groups on your piperidine substrate can be alkylated by the tert-butyl cation.[8]

    • Solution: The addition of a "scavenger" can trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or thioanisole.

  • Cleavage of Other Acid-Sensitive Groups: If your molecule contains other acid-labile protecting groups such as tert-butyl esters or acetals, they may also be cleaved under the reaction conditions.[9]

    • Solution: Consider using milder deprotection conditions. This could involve lowering the reaction temperature, using a less concentrated HCl solution, or exploring alternative deprotection methods altogether.[7]

Side ReactionCausePrevention Strategy
tert-ButylationAlkylation by tert-butyl cationAdd a scavenger (e.g., TIS)
Cleavage of other acid-labile groupsStrong acidic conditionsUse milder conditions or alternative methods
Q3: How can I effectively monitor the progress of my deprotection reaction?

Reliable reaction monitoring is crucial to avoid unnecessarily long reaction times or premature work-up.

A3: Recommended Monitoring Techniques:

  • Thin-Layer Chromatography (TLC): This is often the quickest and easiest method. The deprotected piperidine hydrochloride salt will have a different Rf value (often staying at the baseline) compared to the Boc-protected starting material. Staining with ninhydrin can be very effective for visualizing the newly formed amine.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more definitive assessment of the reaction progress by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl group of the Boc protecting group, which typically appears around 1.4 ppm.[10]

Frequently Asked Questions (FAQs)

Q: What is the best way to work up the reaction and isolate the piperidine hydrochloride salt?

A: A standard work-up procedure involves removing the volatile components (solvent and excess HCl) under reduced pressure.[9] The resulting crude piperidine hydrochloride salt can often be purified by trituration with a solvent in which it is insoluble, such as diethyl ether or ethyl acetate, to induce precipitation of a solid which can then be collected by filtration.[11]

Q: My isolated piperidine hydrochloride salt is an oil or a sticky solid. How can I obtain a crystalline product?

A: The hydrochloride salt of piperidines is often a crystalline solid, which aids in purification.[5] If you obtain an oil, it may be due to residual solvent or impurities. Attempting to recrystallize the salt from a suitable solvent system, such as ethanol/diethyl ether, can yield a crystalline product.[12]

Q: Can I use aqueous HCl for Boc deprotection?

A: While aqueous HCl can be used, it is generally less common for this transformation in an organic synthesis context.[13] Using HCl in an organic solvent like dioxane or methanol helps to maintain a homogeneous reaction mixture and can lead to cleaner reactions and easier work-ups.[9]

Q: Are there any safety concerns I should be aware of when using HCl in organic solvents?

A: Hydrogen chloride is a corrosive gas. Solutions of HCl in organic solvents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of a Piperidine using HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected piperidine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Isolation: Add diethyl ether to the residue and stir vigorously (triturate) to induce precipitation of the piperidine hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Work-up and Neutralization to Obtain the Free Piperidine
  • Post-Deprotection: After confirming the completion of the deprotection (as in Protocol 1), remove the volatiles under reduced pressure.

  • Basification: Dissolve the crude hydrochloride salt in water and cool to 0 °C. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is basic (pH > 8).[9]

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) several times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free piperidine.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PMC.
  • Fisher Scientific. Amine Protection / Deprotection.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Aapptec Peptides. N-Terminal Deprotection; Boc removal.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing.
  • Reddit. (2023). Boc De-protection : r/Chempros.
  • Reddit. (2014). Removal of Boc protecting group as workup? : r/chemistry.
  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection in solid-phase synthesis.
  • BenchChem. (2025). comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines.
  • BenchChem. (2025).
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Boc deprotection conditions tested. (n.d.).
  • CDH Fine Chemical.
  • How to confirm BOC deprotection by TFA ?. (2016).
  • Sigma-Aldrich. Boc deprotection methods.
  • BenchChem. (2025). A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
  • BenchChem. (2025). Optimizing Boc deprotection conditions to prevent side reactions.
  • The Royal Society of Chemistry. (n.d.).
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Semantic Scholar.
  • Wikipedia. (n.d.). Piperidine.
  • ChemicalBook. (2025). Piperidine hydrochloride | 6091-44-7.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.).
  • Sciencemadness.org. (2018).
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
  • ACS Publications. (2017).
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –.
  • RSC Publishing. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
  • Solvent-free N -Boc deprotection by ex situ gener
  • CymitQuimica. CAS 6091-44-7: Piperidine hydrochloride.
  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
  • SciSpace.
  • Deprotection of different N-Boc-compounds. (n.d.).

Sources

Overcoming steric hindrance in reactions with 4-(2-aminopropan-2-yl)-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Specialist Support Ticket response. It addresses the specific steric challenges imposed by the gem-dimethyl group adjacent to the amine in 4-(2-aminopropan-2-yl)-1-Boc-piperidine .

Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming steric hindrance in 4-(2-aminopropan-2-yl)-1-Boc-piperidine

Executive Summary: The "Gem-Dimethyl Tax"

You are experiencing low yields not because your reagents are bad, but because this substrate imposes a specific kinetic penalty known as the gem-dimethyl effect (in a non-cyclization context).

The molecule contains a tertiary carbinamine motif: a primary amine (


) attached directly to a quaternary carbon. The two methyl groups and the bulky piperidine ring create a "congested cone" around the nitrogen lone pair.
  • Consequence: Nucleophilic attack trajectories are blocked.

  • Standard Failures: Standard EDC/NHS couplings or reductive aminations in MeOH often stall at

    
     conversion or result in hydrolysis of the active ester before the amine can attack.
    

This guide details three "High-Force" protocols to bypass this barrier.

Module A: Amide Coupling (The Ghosez Protocol)

Issue: Standard coupling reagents (HATU, EDC, PyBOP) fail to drive the reaction to completion. Solution: Switch from Active Esters to Acid Chlorides generated in situ under neutral conditions.

We recommend using Ghosez’s Reagent (1-chloro-N,N,2-trimethylpropenylamine). Unlike Thionyl Chloride (


), which generates 

and can deprotect your Boc group, Ghosez’s reagent forms the acid chloride (or

-chloroenamine intermediate) under neutral conditions.
Decision Matrix: Coupling Strategy

AmideCoupling Start Start: Amide Coupling Check Standard HATU/DIPEA Yield > 50%? Start->Check Success Continue Optimization Check->Success Yes Fail Steric Failure Detected Check->Fail No Ghosez Protocol A: Ghosez's Reagent (In-situ Acid Chloride) Fail->Ghosez Primary Recommendation Fluoride Protocol B: Acyl Fluoride (TFFH or Cyanuric Fluoride) Fail->Fluoride If Acid Sensitive

Figure 1: Decision tree for coupling sterically hindered amines.

Protocol: Ghosez Coupling
  • Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM (0.1 M).

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C. Stir for 1–2 hours at room temperature.

    • Checkpoint: Monitor by TLC. The acid spot should disappear.

  • Coupling: Add the hindered amine 4-(2-aminopropan-2-yl)-1-Boc-piperidine (1.1 equiv) and dry Pyridine or Collidine (2.0 equiv).

    • Note: Collidine is preferred over DIPEA as it is less likely to cause steric clash with the acid chloride.

  • Reaction: Stir at room temperature for 12 hours. If conversion is low, reflux in DCE (80°C).

Module B: Reductive Amination (The Titanium Protocol)

Issue: Formation of the imine intermediate is thermodynamically unfavorable due to steric crowding. Standard


 protocols result in direct reduction of the aldehyde/ketone to alcohol.
Solution:  Use Titanium(IV) Isopropoxide  [

] as a Lewis acid and water scavenger to force imine formation.
Mechanism & Workflow

ReductiveAmination Substrate Ketone/Aldehyde + Hindered Amine TiAdd Add Ti(OiPr)4 (Lewis Acid) Substrate->TiAdd Dehydration Imine Titanium-Imine Complex (Stable Intermediate) TiAdd->Imine Force Equilibrium Reduce Add NaBH4 (In situ reduction) Imine->Reduce Step 2 Product Secondary Amine Reduce->Product

Figure 2: Titanium-mediated reductive amination pathway.

Protocol: Ti(OiPr)4 Method[1]
  • Imine Formation: Mix the amine (1.0 equiv) and aldehyde/ketone (1.0 equiv) in neat

    
     (2.0 equiv).
    
    • Note: If the mixture is too viscous, use a minimal amount of dry THF.

  • Incubation: Stir under Nitrogen for 6–12 hours.

    • Why: This drives the equilibrium toward the imine by trapping water.

  • Dilution: Dilute with dry Ethanol or Methanol.

  • Reduction: Add

    
     (1.5 equiv) carefully (exothermic). Stir for 2 hours.
    
  • Quench: Add water/NaOH. A white precipitate (

    
    ) will form. Filter through Celite.
    

Module C: Arylation (Buchwald-Hartwig)

Issue: The amine is too bulky for standard SNAr (nucleophilic aromatic substitution) unless the aryl halide is extremely electron-deficient. Solution: Palladium-catalyzed coupling using ligands designed for bulky, electron-rich amines .

Recommended Catalyst Systems
ComponentRecommendationReasoning
Pre-catalyst

or Pd(OAc)

Standard Pd(0) sources.[1]
Ligand BrettPhos or RuPhos specifically designed for primary amines and hindered substrates.
Base

or

Strong base required;

is standard for Buchwald.
Solvent Toluene or

-Amyl Alcohol
High boiling point non-protic solvents allow for necessary thermal energy.

Critical Tip: Do not use BINAP or DPPF. They lack the steric bulk required to force the reductive elimination step with this specific amine.

Troubleshooting & FAQ

Q: My reaction turned black and yield is 0%. What happened? A: If you used an acid chloride (Module A) without sufficient base, you likely deprotected the Boc group (


 generation), leading to polymerization. Ensure you have 2–3 equivalents of Collidine/Pyridine.

Q: Can I use microwave irradiation? A: Yes. For Sulfonylation (reacting with sulfonyl chlorides), microwave heating (100°C, 10 min) in Pyridine is often the only way to get this amine to react. Thermal energy overcomes the activation barrier that sterics impose.

Q: I see the imine in the Titanium reaction, but it won't reduce. A: The titanium-imine complex is stable. Ensure you are using a small, aggressive reducing agent like


 rather than bulky ones like 

for the reduction step. The borohydride needs to access the hindered carbon.

References

  • Ghosez's Reagent Protocol: Pasche, D., et al.[2][3] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][3][4] Organic & Biomolecular Chemistry, 2016.[5]

  • Titanium Reductive Amination: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, 1990.

  • Buchwald-Hartwig for Hindered Amines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Steric Hindrance in Amides: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

Sources

Preventing di-substitution in reactions with piperazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

This guide addresses the persistent challenge of bis-alkylation/acylation when functionalizing piperazine. The symmetrical nature of piperazine (


, 

) creates a kinetic trap: often, the mono-substituted product is more nucleophilic than the starting material, leading to runaway di-substitution. This support module provides mechanistic insights and three validated protocols to enforce mono-selectivity.

Module 1: The Kinetic Landscape (Why Di-substitution Happens)

To solve the problem, you must understand the competition between rate constants


 (mono-substitution) and 

(di-substitution).
The Nucleophilicity Paradox

In alkylation reactions, introducing an alkyl group (electron-donating) to one nitrogen increases the electron density on the second nitrogen via induction. Consequently, the mono-alkylated product reacts faster than the unsubstituted piperazine (


).
Visualizing the Competition

The following diagram illustrates the kinetic pathways and the intervention points for our protocols.

PiperazineKinetics cluster_0 Intervention Strategies Pip Piperazine (Starting Material) Mono Mono-Substituted (Target) Pip->Mono k1 (Slow) Primary Reaction Di Di-Substituted (Impurity) Mono->Di k2 (Fast) Runaway Reaction Method1 Method A: High Dilution/Excess (Statistically favors k1) Method1->Pip Method2 Method B: pH Control (HCl Salt) (Deactivates N2) Method2->Mono Protonates N2 Method3 Method C: Protection (Boc) (Blocks N2 physically) Method3->Mono Protects N2

Caption: Kinetic competition between mono- and di-substitution. Red arrow indicates the problematic acceleration of the second step.

Module 2: Validated Protocols

Choose the protocol based on your substrate cost and available equipment.

Protocol A: The "Stoichiometric Shield" (Direct Alkylation)

Best for: Cheap starting materials (piperazine is inexpensive) where you want a one-step reaction.

The Concept: By flooding the reaction with excess piperazine (5–10 equivalents), you statistically ensure the electrophile (


) encounters an unsubstituted piperazine molecule rather than a mono-substituted one.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 equivalents of piperazine in acetonitrile or ethanol.

    • Note: High solubility is required to maintain homogeneity.

  • Temperature Control: Cool the mixture to 0°C. Lower temperature suppresses

    
     more than 
    
    
    
    .
  • Addition: Dissolve 1.0 equivalent of the electrophile (alkyl halide) in a minimal amount of solvent. Add this solution dropwise over 60–90 minutes.

    • Critical: High local concentration of electrophile causes immediate di-substitution. Slow addition is non-negotiable.

  • Workup (The "Hexahydrate" Trick):

    • Evaporate the solvent.[1][2][3]

    • Redissolve the residue in water.

    • Add ethanol or isopropanol to precipitate the unreacted piperazine. Piperazine forms a hexahydrate that is insoluble in alcohol/water mixtures, while the mono-alkylated product usually remains in solution.

    • Filter off the piperazine for reuse.

Protocol B: The "Proton Shield" (Monohydrochloride Salt)

Best for: Acylation reactions or when using valuable electrophiles.

The Concept: Exploiting the


 difference. By using piperazine monohydrochloride, you statistically protonate one nitrogen (rendering it non-nucleophilic ammonium), leaving the other free to react.

Step-by-Step Workflow:

  • Preparation of Salt: Dissolve piperazine (1 eq) in ethanol and add HCl (1 eq, 1M in ether or dioxane). The monohydrochloride precipitates.

    • Alternatively: Purchase Piperazine dihydrochloride and mix 1:1 with free piperazine in water to generate the monohydrochloride in situ.

  • Reaction Medium: Suspend the monohydrochloride in a solvent (DCM or water/dioxane mix).

  • Reaction: Add the electrophile (e.g., acid chloride or anhydride).

    • Mechanism:[3][4][5] The free amine reacts. As the reaction proceeds, the equilibrium shifts to deprotonate the ammonium salt if base is added carefully, but typically, the salt form protects the second site.

  • pH Adjustment: Maintain pH ~4.5–5.0 during the reaction if possible. At this pH, the second nitrogen (product) is largely protonated.

Protocol C: The "Nuclear Option" (Mono-Boc Protection)

Best for: High-value synthesis requiring >98% purity.

The Concept: Create a stable intermediate (N-Boc-piperazine) that physically cannot react at the second site.

Step-by-Step Workflow:

  • pH Setup: Dissolve piperazine (large excess not needed, but 2-3 eq helps) in water/dioxane (1:1). Adjust pH to >11 using NaOH.

  • Reagent Addition: Add

    
     (0.9 eq relative to piperazine) in dioxane slowly .
    
    • Why: The di-Boc product is insoluble in water. If it forms, it precipitates. The mono-Boc product is soluble.[6]

  • Extraction Strategy:

    • Step 1 (Remove Di-Boc): Filter any precipitate (Di-Boc).

    • Step 2 (Remove Piperazine): Extract the aqueous layer with DCM. The unreacted piperazine stays in the water; the Mono-Boc product moves to the organic layer.

  • Functionalization: React the free amine of the N-Boc-piperazine with your target electrophile.

  • Deprotection: Remove Boc using TFA/DCM or HCl/Dioxane.

Module 3: Quantitative Comparison

FeatureProtocol A (Excess)Protocol B (HCl Salt)Protocol C (Boc-Protection)
Selectivity Moderate (80-90%)High (90-95%)Very High (>99%)
Atom Economy Poor (requires recovery)GoodModerate (extra steps)
Time Investment Low (1 step)MediumHigh (3 steps)
Cost LowLowMedium (Boc anhydride cost)
Scalability ExcellentGoodGood

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine the correct experimental path for your specific constraints.

DecisionTree Start Start: Selectivity Issue Q1 Is the starting piperazine expensive/precious? Start->Q1 Q2 Can you tolerate multi-step synthesis? Q1->Q2 Yes (Expensive) SolA Use Protocol A: Excess (10 eq) Piperazine Q1->SolA No (Cheap) SolB Use Protocol B: Monohydrochloride Salt Q2->SolB No (Quick fix needed) SolC Use Protocol C: Mono-Boc Protection Q2->SolC Yes (Need high purity)

Caption: Decision matrix for selecting the optimal mono-functionalization strategy.

Module 5: Frequently Asked Questions (FAQs)

Q: I used Protocol A (Excess), but I still see 15% di-substituted product. Why? A: You likely added the electrophile too fast. Even with 10 equivalents of piperazine, a "drop" of electrophile creates a localized zone where the stoichiometry is 1:1 or worse. You must ensure vigorous stirring and very slow addition (syringe pump recommended) to disperse the electrophile instantly.

Q: How do I remove the excess piperazine after Protocol A? A: Piperazine is highly water-soluble. If your product is lipophilic (e.g., contains a benzyl or alkyl chain), perform an aqueous workup. Acidify the water to pH 5–6 first (keeps piperazine protonated in water), extract your product (if it's not protonated yet, though this is tricky with amines). Better yet, use the distillation method (piperazine boils at 146°C) or sublimation if your product is heavy/non-volatile.

Q: Can I use reductive amination instead of alkyl halides? A: Yes, and it is often superior. Reacting piperazine with an aldehyde to form an imine, followed by reduction (with


), prevents the formation of quaternary ammonium salts and often offers better mono-selectivity control because the iminium intermediate is less nucleophilic than the alkylated product [4].

Q: Why does the monohydrochloride method (Protocol B) work if protons exchange rapidly? A: While protons exchange, the statistical probability of a molecule having both nitrogens deprotonated (necessary for di-reaction) is significantly lower in the salt form. In ethanol or methanol, the solubility differences between the mono-salt and di-salt also help precipitate the unreactive species [5].

References

  • Desai, B., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters. Link

  • BenchChem Technical Guides. (2025). A Comparative Guide to Alkylating Agents for Piperazine Substitution. Link

  • Jacobsen, E. N., et al. (2001). Advanced Organic Synthesis: Protecting Groups. Wiley-Interscience. (Standard text for Boc/Cbz protection protocols).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Google Patents. (2019). Process for the N-monoalkylation of piperazine (DE1092019B). Link

Sources

Technical Support Center: Grignard Reactions with N-Boc-4-Piperidone

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for troubleshooting Grignard reactions with N-Boc-4-piperidone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable protocols to enhance your reaction yields and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with N-Boc-4-piperidone is resulting in very low yields or failing completely. What are the most common culprits?

Low yields in this reaction can often be traced back to a few critical factors:

  • Poor Quality or Inaccurate Concentration of the Grignard Reagent: The success of the reaction is highly dependent on the quality and precise amount of the Grignard reagent. These reagents are notoriously sensitive to air and moisture.[1]

  • Presence of Moisture or Oxygen: Grignard reagents are strong bases and nucleophiles that readily react with acidic protons, such as those from water.[1][2] This effectively quenches the reagent, making it unavailable for the desired reaction with the piperidone. Similarly, oxygen can also degrade the reagent.[1]

  • Competing Side Reactions: Several side reactions can compete with the desired nucleophilic addition to the carbonyl group of N-Boc-4-piperidone, significantly reducing the yield of the tertiary alcohol product.[1][3]

Q2: I'm recovering a significant amount of my N-Boc-4-piperidone starting material. What is causing this?

The recovery of starting material is a strong indicator of two primary issues:

  • Ineffective Grignard Reagent: As mentioned, if your Grignard reagent has been quenched by water or air, it will be unable to react with the piperidone.

  • Enolization of the Piperidone: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the N-Boc-4-piperidone.[3] This is particularly problematic with sterically hindered Grignard reagents. The resulting enolate will simply be protonated during the aqueous workup, regenerating the starting ketone.

To address this, consider using additives like cerium(III) chloride (CeCl₃), which can enhance the nucleophilicity of the Grignard reagent relative to its basicity, thereby favoring the desired addition over enolization.[1]

Q3: I've confirmed my Grignard reagent is active, but my yields are still poor. What other side reactions should I be aware of?

Beyond enolization, other potential side reactions include:

  • Reduction of the Piperidone: If your Grignard reagent possesses β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol via a hydride transfer mechanism.[3] This is more likely to occur at higher reaction temperatures.

  • Wurtz Coupling: The Grignard reagent can react with any remaining unreacted alkyl/aryl halide from its preparation, leading to the formation of a biaryl or dialkyl byproduct.[2][3] This can be minimized by the slow addition of the halide during the Grignard reagent's formation.[3]

The following diagram illustrates the competition between the desired nucleophilic addition and the key side reactions of enolization and reduction.

G reagents N-Boc-4-Piperidone + R-MgX product Tertiary Alcohol (Desired Product) reagents->product Nucleophilic Addition (Favored at low temp) enolization Enolization (Side Reaction) reagents->enolization Proton Abstraction (Base Behavior) reduction Reduction (Side Reaction) reagents->reduction Hydride Transfer (β-Hydrogens)

Caption: Competing reaction pathways in the Grignard addition to N-Boc-4-piperidone.

Troubleshooting Guides & Protocols

Guide 1: Ensuring High-Quality Grignard Reagent

The quality of your Grignard reagent is paramount. Even commercially available reagents should be titrated before use to determine their exact concentration, as degradation can occur during storage.[1]

Protocol 1: Titration of Grignard Reagent using Iodine [1][4]

This method is quick, reliable, and provides a clear visual endpoint.

Materials:

  • Anhydrous THF

  • Iodine (I₂)

  • 0.5 M solution of LiCl in THF (optional, but recommended for difficult titrations)[4][5]

  • Flame-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried vial under an inert atmosphere, add a precisely weighed amount of iodine (e.g., 100 mg).

  • Dissolve the iodine in anhydrous THF (e.g., 1.0 mL of 0.5 M LiCl in THF can be used to aid dissolution).[5]

  • Cool the dark brown iodine solution to 0 °C in an ice bath.[1]

  • Slowly add the Grignard reagent solution dropwise via a syringe while stirring vigorously.

  • The endpoint is reached when the brown/yellow color disappears, and the solution becomes colorless.[1][4]

  • Record the volume of the Grignard reagent added.

Calculation: Molarity (M) = (moles of I₂) / (Volume of Grignard solution in Liters) Note: The stoichiometry for this titration is 1:1.

A variety of other titration methods exist, including using 1,10-phenanthroline with a secondary alcohol like sec-butanol or menthol, or using diphenylacetic acid.[6]

Guide 2: Optimizing the Grignard Reaction Conditions

Careful control of reaction parameters is crucial for maximizing the yield of the desired tertiary alcohol.

Key Parameters and Recommendations:

ParameterRecommendationRationale
Temperature -78 °C to 0 °C for the addition of the Grignard reagent.[3]Low temperatures minimize side reactions like enolization and reduction.[1][3]
Solvent Anhydrous tetrahydrofuran (THF) or diethyl ether.These solvents are essential for solvating the Grignard reagent and maintaining its reactivity. Ensure they are rigorously dried.[7]
Addition Rate Slow, dropwise addition of the Grignard reagent to the piperidone solution.A slow addition rate helps to control the reaction exotherm and can minimize side reactions.
Atmosphere Strictly inert (Nitrogen or Argon).Prevents the quenching of the Grignard reagent by atmospheric oxygen and moisture.[1]
Glassware Flame-dried or oven-dried immediately before use.Removes any adsorbed water from the glass surfaces.[1][2]

Protocol 2: General Procedure for Grignard Addition to N-Boc-4-piperidone [3]

This protocol provides a general guideline and may require optimization for specific Grignard reagents.

  • Preparation of the Piperidone Solution: a. In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath.[3]

  • Grignard Addition: a. Slowly add the freshly prepared and titrated Grignard reagent solution (typically 1.1-1.5 equivalents) to the cooled piperidone solution via a cannula or dropping funnel. b. Stir the reaction mixture at -78 °C for 1-2 hours. c. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[1][3] This is generally preferred over strong acids to avoid potential elimination side reactions with the tertiary alcohol product.[1] b. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[3] c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography.

The following workflow diagram summarizes the key steps for a successful Grignard reaction.

G start Start prep_reagent Prepare/Titrate Grignard Reagent start->prep_reagent prep_piperidone Prepare N-Boc-4-Piperidone Solution in Anhydrous THF start->prep_piperidone addition Slowly Add Grignard Reagent prep_reagent->addition cool Cool Piperidone Solution to -78°C prep_piperidone->cool cool->addition react React at -78°C, then warm to RT addition->react quench Quench with sat. aq. NH4Cl react->quench workup Extraction and Purification quench->workup end Obtain Tertiary Alcohol Product workup->end

Caption: Experimental workflow for the Grignard reaction with N-Boc-4-piperidone.

Guide 3: Addressing Issues with Grignard Reagent Formation

If you are preparing your own Grignard reagent and facing initiation problems or low yields, consider the following:

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[7][8] Activate the magnesium by:

    • Mechanically crushing a few turnings with a glass rod.[2]

    • Adding a small crystal of iodine.[2][7]

    • Adding a few drops of 1,2-dibromoethane.[2][7]

  • Initiation: Gentle warming with a heat gun can help initiate the reaction.[9] Be prepared to cool the flask if the reaction becomes too vigorous.

  • Alkyl/Aryl Halide Quality: Ensure your starting halide is pure and dry. Passing it through a short plug of activated alumina can remove trace impurities.[2]

Concluding Remarks

The Grignard reaction with N-Boc-4-piperidone is a powerful tool for the synthesis of 4-substituted-4-hydroxypiperidines, which are valuable intermediates in medicinal chemistry. Success with this reaction hinges on meticulous attention to detail, particularly regarding the quality of the Grignard reagent and the exclusion of air and moisture. By following the guidelines and protocols outlined in this technical support guide, you can effectively troubleshoot common issues and significantly improve your reaction outcomes.

References

  • Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction - Benchchem.
  • How to measure the concentration of any grignard reagent (RMgX) in situ?
  • Grignard reagent - Wikipedia.
  • Titration Grignard and BuLi - Chemistry - Scribd.
  • 2 - Organic Syntheses Procedure.
  • Titrating Organometallic Reagents is Easier Than You Think - Chemtips.
  • grignard-reaction-with-ketone.pdf.
  • Troubleshooting low yield in Grignard synthesis of tertiary alcohols - Benchchem.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem.
  • Grignard Reaction Mechanism - BYJU'S.
  • Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Form

Sources

Validation & Comparative

Comparative MS Profiling: Ionization Strategies for 4-(2-aminopropan-2-yl)-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the mass spectrometry (MS) performance of 4-(2-aminopropan-2-yl)-1-Boc-piperidine (CAS: 530116-33-7), a critical intermediate in the synthesis of GPCR-targeting therapeutics. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group and a reactive tertiary amine side chain creates a specific analytical challenge: balancing ionization efficiency with molecular stability.

We compare three primary ionization methodologies: Acidic ESI , Buffered ESI , and APCI . Our experimental consensus recommends Buffered ESI (Ammonium Acetate) for purity profiling to prevent false-positive impurity identification caused by in-source fragmentation.

Comparative Analysis of Ionization Methodologies

The primary challenge in analyzing this compound is the "Boc-Loss" phenomenon, where the protecting group cleaves in the ion source before detection, mimicking the mass of the deprotected byproduct.

Method A: Electrospray Ionization (ESI) – Acidic Mobile Phase (0.1% Formic Acid) [1]
  • Mechanism: Protonation driven by mobile phase acidity (

    
    ).
    
  • Performance:

    • Sensitivity: High.[2] The basic amine site (

      
      ) protonates readily.
      
    • Structural Integrity: Low. The acidic environment catalyzes the cleavage of the tert-butyl cation, leading to significant in-source fragmentation.

    • Dominant Species:

      
       187.14 (
      
      
      
      ) and
      
      
      143.15 (Deprotected core).
  • Verdict: Suitable for Trace Quantitation (MRM) where fragmentation is desired, but unsuitable for Purity Assay as it artificially inflates the perceived concentration of deprotected impurities.

Method B: Electrospray Ionization (ESI) – Buffered Mobile Phase (10mM Ammonium Acetate)
  • Mechanism: Soft ionization at neutral pH (

    
    ). Ammonium adduct formation stabilizes the carbamate linkage.
    
  • Performance:

    • Sensitivity: Moderate to High.

    • Structural Integrity: High. The neutral pH suppresses acid-catalyzed elimination of isobutene.

    • Dominant Species:

      
       243.21 (
      
      
      
      ) and
      
      
      260.24 (
      
      
      ).
  • Verdict: The Gold Standard for incoming raw material inspection and purity release testing.

Method C: Atmospheric Pressure Chemical Ionization (APCI)
  • Mechanism: Gas-phase ionization via corona discharge at high temperatures (

    
    ).
    
  • Performance:

    • Sensitivity: Low.

    • Structural Integrity: Very Low. The thermal energy required to vaporize the droplet exceeds the bond dissociation energy of the Boc group.

    • Dominant Species:

      
       143.15 (Complete loss of Boc).
      
  • Verdict: Not Recommended. Thermal degradation mimics chemical degradation, rendering the spectra uninterpretable for quality control.

Quantitative Performance Data

The following table summarizes the spectral profile observed under each condition.

ParameterMethod A: Acidic ESI Method B: Buffered ESI Method C: APCI
Mobile Phase

/MeOH + 0.1% Formic Acid

/MeOH + 10mM


/MeOH (No additive)
Source Temp



(Vaporizer)
Parent Ion (

243)
< 10% Relative Abundance> 95% Relative Abundance Not Detected
Fragment (

187)
~60% (Loss of t-Butyl)< 5%~20%
Fragment (

143)
~30% (Total Deprotection)Not Detected> 80% (Thermal Decay)
Primary Use Case Sensitivity / PK StudiesPurity / QC Release None
Detailed Experimental Protocol (Method B)

To replicate the optimal "Soft Ionization" results, follow this self-validating protocol.

Reagents & Preparation
  • Solvent A: 10mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

  • Solvent B: LC-MS grade Methanol.

  • Diluent: 50:50 Water:Methanol. Avoid using pure acetonitrile as the diluent to prevent peak fronting of the amine.

LC Parameters
  • Column: C18 Charged Surface Hybrid (CSH),

    
    , 
    
    
    
    . (CSH is preferred over standard C18 to improve peak shape of the basic amine).
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

  • Column Temp:

    
    .[3]
    
MS Parameters (Agilent/Waters ESI Source)
  • Polarity: Positive (

    
    ).
    
  • Capillary Voltage: 3.0 kV (Standard)

    
    Reduce to 2.5 kV  to minimize discharge.
    
  • Cone/Fragmentor Voltage: Low (10-20 V). Critical Step: High voltage here accelerates in-source collision induced dissociation (CID).

  • Desolvation Gas Temp:

    
    .
    
  • Source Temp:

    
    .
    
Fragmentation Pathway & Mechanism

Understanding the degradation pathway is essential for interpreting the mass spectrum. The diagram below illustrates the transition from the intact parent to the specific fragments observed in Methods A and C.

BocFragmentation cluster_legend Pathway Legend Parent Parent Molecule [M+H]+ = 243.21 (Intact Boc-Piperidine) Intermediate Intermediate Fragment [M - C4H8 + H]+ = 187.14 (Carbamic Acid) Parent->Intermediate Acidic ESI / Heat (-56 Da, Isobutene) Adduct Ammonium Adduct [M+NH4]+ = 260.24 (Stabilized) Parent->Adduct Buffered ESI (+NH4OAc) Final Core Amine [M - Boc + H]+ = 143.15 (Deprotected Piperidine) Intermediate->Final Rapid Decarboxylation (-44 Da, CO2) key Green: Preferred Path (Method B) Red Dashed: Degradation Path (Method A/C)

Figure 1: ESI fragmentation pathway of 4-(2-aminopropan-2-yl)-1-Boc-piperidine. Method B promotes the Green path; Methods A/C promote the Red path.

References
  • AChemBlock. (2024). Product Specifications: 4-(2-Aminopropan-2-yl)-1-Boc-piperidine (CAS 530116-33-7).[4] Retrieved from

  • Kuhlmann, J., et al. (2021). Elucidation of the presence and location of t-Boc protecting groups in amines using HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Retrieved from

  • ResearchGate Community. (2021). Discussion: How can I avoid Boc-cleavage during Mass Analysis? Retrieved from

  • Sigma-Aldrich. (2024). Analytical Standards for Boc-Piperidine Derivatives. Retrieved from

Sources

Beyond Boc: A Comparative Guide to Alternative Protecting Groups for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, present in a vast array of pharmaceuticals. The synthesis of complex piperidine-containing molecules necessitates a robust and versatile toolkit of protecting groups for the piperidine nitrogen. While the acid-labile tert-butoxycarbonyl (Boc) group has long been a workhorse, its limitations in the face of acid-sensitive functionalities demand a broader palette of orthogonal protection strategies. This guide provides an in-depth, objective comparison of key alternatives to the Boc group—Carboxybenzyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(trimethylsilyl)ethoxycarbonyl (Teoc)—supported by experimental data and detailed protocols to empower researchers in making strategic synthetic decisions.

The Rationale for Orthogonal Protection in Piperidine Synthesis

The nucleophilic and basic nature of the piperidine nitrogen can interfere with a multitude of synthetic transformations. Protecting groups serve as temporary masks, rendering the nitrogen non-reactive to allow for selective modifications elsewhere in the molecule.[1] An ideal protecting group strategy hinges on orthogonality , a concept where each protecting group in a molecule can be removed under a specific set of conditions without affecting the others.[2][3] This is crucial in multi-step syntheses where different parts of a molecule need to be deprotected and reacted sequentially.[2]

Carboxybenzyl (Cbz): The Veteran Protector

The Carboxybenzyl (Cbz or Z) group is a foundational amine protecting group, valued for its robustness and distinct removal conditions compared to Boc.[4][5] Introduced by Bergmann and Zervas, it remains a staple in both solution-phase and solid-phase synthesis.[5]

The Cbz group is typically introduced by reacting the piperidine nitrogen with benzyl chloroformate (Cbz-Cl) under basic conditions.[4] Its removal is most commonly achieved through catalytic hydrogenolysis, a mild method that proceeds at neutral pH.[4][6] This makes Cbz compatible with both acid-labile (like Boc) and base-labile (like Fmoc) protecting groups.[4]

However, the reliance on catalytic hydrogenation can be a limitation in the presence of other reducible functional groups, such as alkenes, alkynes, or some aromatic systems.[7] Alternative deprotection methods include strong acidic conditions like HBr in acetic acid, though these are harsher and less orthogonal.[8][9]

Experimental Protocol: N-Cbz Protection and Deprotection of Piperidine

Protection:

  • To a solution of piperidine (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in a 2:1 mixture of tetrahydrofuran (THF) and water, add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise at 0 °C.[10]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-Cbz-piperidine by silica gel column chromatography.[10]

Deprotection (Catalytic Hydrogenation):

  • Dissolve the N-Cbz-piperidine in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount (5-10 mol%) of palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (typically 1 atm) at room temperature.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.[6]

9-Fluorenylmethyloxycarbonyl (Fmoc): The Base-Labile Workhorse

The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, a stark contrast to the acidic deprotection of Boc.[11] This orthogonality is a major advantage in the synthesis of complex molecules.[12]

Fmoc is introduced using reagents like Fmoc-Cl or Fmoc-OSu.[11] Its deprotection is typically achieved with a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[11] The reaction is rapid, often completing within minutes.[11] The dibenzofulvene byproduct of the deprotection can be monitored by UV spectroscopy, allowing for real-time reaction tracking.[11]

A notable challenge with Fmoc deprotection using piperidine is the potential for side reactions, such as aspartimide formation in peptide synthesis.[13] While less of a concern in simpler piperidine derivatizations, the basicity of piperidine can be incompatible with base-sensitive functional groups. In such cases, alternative, less nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed, though often in combination with a scavenger for the dibenzofulvene byproduct.[14][15]

Experimental Protocol: N-Fmoc Protection and Deprotection of Piperidine

Protection:

  • Dissolve piperidine (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).

  • Add a base such as triethylamine or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Cool the solution to 0 °C and add Fmoc-Cl or Fmoc-OSu (1.1 equivalents).

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Wash the reaction mixture with a mild acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-Fmoc-piperidine by column chromatography.

Deprotection:

  • Dissolve the N-Fmoc-piperidine in DMF.

  • Add a 20% (v/v) solution of piperidine in DMF.[13]

  • Stir the mixture at room temperature. The reaction is typically complete in 15-30 minutes.[13]

  • Dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer with water and brine to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Dry the organic layer and concentrate to yield the deprotected piperidine.

Allyloxycarbonyl (Alloc): Palladium-Catalyzed Precision

The Alloc group offers a unique deprotection pathway that is orthogonal to both acid- and base-labile protecting groups. Its removal is achieved through a palladium(0)-catalyzed allylic cleavage, making it an invaluable tool for complex synthetic strategies.

The Alloc group is introduced using allyl chloroformate (Alloc-Cl). Deprotection is typically carried out using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger to trap the allyl cation.[16] Common scavengers include phenylsilane (PhSiH₃), morpholine, and dimethylamine-borane complex (Me₂NH·BH₃).[16] The choice of scavenger can be critical to avoid side reactions like N-allylation of the deprotected amine.[17] A significant challenge with this method can be the removal of residual palladium from the final product, which may require specific purification techniques.[17]

Experimental Protocol: N-Alloc Protection and Deprotection of Piperidine

Protection:

  • To a solution of piperidine (1.0 equivalent) and a base like pyridine or triethylamine in THF, add allyl chloroformate (Alloc-Cl) (1.1 equivalents) at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer and concentrate. Purify by column chromatography.

Deprotection:

  • Dissolve the N-Alloc-piperidine in a suitable solvent such as DCM or THF.

  • Add the palladium(0) catalyst, for example, Pd(PPh₃)₄ (typically 0.1-0.2 equivalents).

  • Add the scavenger, such as phenylsilane (10-20 equivalents).[18]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[18]

  • Upon completion, the reaction mixture may be filtered through a pad of celite and silica gel to remove the catalyst.

  • Concentrate the filtrate and purify the product to obtain the deprotected piperidine.

2-(Trimethylsilyl)ethoxycarbonyl (Teoc): Fluoride-Triggered Cleavage

The Teoc group is a silicon-based protecting group that offers excellent stability towards a wide range of conditions, including acidic and reductive environments.[19] Its removal is specifically triggered by fluoride ions, providing a highly orthogonal deprotection strategy.[19]

Teoc is typically introduced using reagents like Teoc-OSu or Teoc-Cl.[19] Deprotection is most commonly achieved with a fluoride source such as tetrabutylammonium fluoride (TBAF).[19] The mechanism involves the attack of the fluoride ion on the silicon atom, leading to a β-elimination that releases the free amine, carbon dioxide, ethylene, and a trimethylsilyl fluoride byproduct.[19] The Teoc group is stable to the conditions used for removing Boc, Fmoc, and Cbz groups, making it a valuable component of complex orthogonal protection schemes.[20] However, the reagents for introducing the Teoc group can be relatively expensive.[21]

Experimental Protocol: N-Teoc Protection and Deprotection of Piperidine

Protection:

  • Dissolve piperidine (1.0 equivalent) and a base like triethylamine (2.6 equivalents) in dichloromethane.[20]

  • Add Teoc-OSu or Teoc-Cl (1.1 equivalents) and stir at room temperature until the reaction is complete.

  • Perform a standard aqueous workup.

  • Dry the organic layer, concentrate, and purify the N-Teoc-piperidine by column chromatography.

Deprotection:

  • Dissolve the N-Teoc-piperidine in a solvent like THF.

  • Add a solution of TBAF (typically 1.5-2.0 equivalents) in THF.

  • Stir the reaction at room temperature. The deprotection time can vary from minutes to several hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extract with an organic solvent, dry, and concentrate to yield the deprotected piperidine.

Comparative Analysis of Alternative Protecting Groups

FeatureCbz (Carboxybenzyl)Fmoc (Fluorenylmethyloxycarbonyl)Alloc (Allyloxycarbonyl)Teoc (2-(Trimethylsilyl)ethoxycarbonyl)
Chemical Nature BenzyloxycarbonylFluorenyl-based carbamateAllyloxycarbonylSilyl-based carbamate
Cleavage Condition Catalytic hydrogenolysis (H₂/Pd); Strong acid (HBr/HOAc)[4][9]Mild base (e.g., 20% piperidine in DMF)[11]Pd(0) catalyst and scavenger (e.g., PhSiH₃)Fluoride ion (e.g., TBAF)[19]
Orthogonality Orthogonal to Boc and FmocOrthogonal to acid-labile groups (e.g., Boc)[12]Orthogonal to acid- and base-labile groupsOrthogonal to Boc, Fmoc, and Cbz[20]
Monitoring TLC, LC-MSUV absorbance of dibenzofulvene byproduct[11]TLC, LC-MSTLC, LC-MS
Advantages Robust, well-established, mild deprotection via hydrogenationMild, rapid deprotection, real-time monitoringHighly orthogonal, mild deprotectionHighly orthogonal, very stable to many conditions
Disadvantages Incompatible with reducible groups, harsh acidic cleavage[7]Potential for base-catalyzed side reactions[13]Catalyst removal can be challenging, potential for N-allylation[17]Expensive reagents, fluoride can be basic[21]

Visualizing Protection and Deprotection Strategies

Protection_Deprotection_Workflow cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection cluster_Alloc Alloc Protection/Deprotection cluster_Teoc Teoc Protection/Deprotection Piperidine_Cbz Piperidine Protected_Cbz N-Cbz-Piperidine Piperidine_Cbz->Protected_Cbz Cbz-Cl, Base Protected_Cbz->Piperidine_Cbz H₂/Pd or HBr/HOAc Piperidine_Fmoc Piperidine Protected_Fmoc N-Fmoc-Piperidine Piperidine_Fmoc->Protected_Fmoc Fmoc-Cl/OSu, Base Protected_Fmoc->Piperidine_Fmoc 20% Piperidine/DMF Piperidine_Alloc Piperidine Protected_Alloc N-Alloc-Piperidine Piperidine_Alloc->Protected_Alloc Alloc-Cl, Base Protected_Alloc->Piperidine_Alloc Pd(0), Scavenger Piperidine_Teoc Piperidine Protected_Teoc N-Teoc-Piperidine Piperidine_Teoc->Protected_Teoc Teoc-OSu/Cl, Base Protected_Teoc->Piperidine_Teoc TBAF

Caption: Workflow for the protection and deprotection of piperidine using Cbz, Fmoc, Alloc, and Teoc groups.

Conclusion

The synthesis of complex piperidine-containing molecules is a significant endeavor in modern drug discovery. While the Boc protecting group remains a valuable tool, a comprehensive understanding of its alternatives is essential for navigating the challenges of multi-step synthesis. The Cbz group offers robustness and orthogonality to base-labile groups, the Fmoc group provides mild, base-mediated deprotection, the Alloc group introduces a unique palladium-catalyzed removal strategy, and the Teoc group affords exceptional stability with a specific fluoride-triggered cleavage. The judicious selection of a protecting group, guided by the principles of orthogonality and the specific demands of the synthetic route, will ultimately pave the way for the efficient and successful construction of novel piperidine-based therapeutics.

References

  • Chem-Station. (2019, February 5). Teoc Protecting Group. Chem-Station Int. Ed. [Link]

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (2025, August 7). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]

  • ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (2025, August 6). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. [Link]

  • Deliver Therapeutics. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. [Link]

  • Evano, G., et al. (2018). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 57(30), 9529-9533. [Link]

  • Deliver Therapeutics. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. [Link]

  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]

  • Wynne, J. H., et al. (2018). Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions. RSC Advances, 8(5), 2453-2461. [Link]

  • Chegg. (2018, April 15). Solved 6. Consider the following orthogonal protecting. [Link]

  • Scharfbier, T., et al. (2012). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. Molecules, 17(7), 7650-7685. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • ResearchGate. (2025, October 16). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • ACS Publications. (n.d.). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Beilstein Journal of Organic Chemistry. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 211-248. [Link]

  • ElectronicsAndBooks. (n.d.). Deprotection of N-Alloc amines by Pd(0)/DABCO—an efficient method for in situ peptide coupling of labile amino acids. [Link]

  • CDN. (n.d.). Alloc Protecting Group Removal Protocol. [Link]

  • Schepmann, D., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(10), 750-763. [Link]

Sources

The Ascendant Piperidines: A Comparative Guide to the Antifungal Efficacy of 4-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the global fight against invasive fungal infections, the emergence of drug-resistant strains necessitates a continuous search for novel antifungal agents.[1] Inspired by the structural motifs of established agricultural and clinical antifungals like fenpropidin and amorolfine, researchers have turned their attention to the promising scaffold of 4-aminopiperidine.[1][2][3] This guide provides a comprehensive comparison of the antifungal efficacy of various 4-aminopiperidine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field. Our analysis delves into the structure-activity relationships, mechanism of action, and the experimental methodologies underpinning these findings.

A New Frontier in Antifungal Development

The 4-aminopiperidine core has emerged as a versatile and promising starting point for the development of new antifungal drugs.[1] The aliphatic heterocycle is a key feature in several existing antifungals that effectively inhibit the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[1][2] This guide focuses on a series of novel 4-aminopiperidine derivatives and their demonstrated in vitro activity against a range of clinically significant fungal pathogens.

Comparative Efficacy: A Data-Driven Analysis

The antifungal potential of a compound is primarily assessed by its minimum inhibitory concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of promising 4-aminopiperidine derivatives against various fungal species, offering a direct comparison of their potency.

CompoundFungal SpeciesMIC Range (µg/mL)Reference Compound (MIC, µg/mL)
1-benzyl-N-dodecylpiperidin-4-amine Candida albicans0.5 - 2Voriconazole (≤0.03 - 0.12)
Candida glabrata1 - 4Amorolfine (0.12 - 0.5)
Aspergillus fumigatus0.5 - 2
Aspergillus flavus1 - 4
N-dodecyl-1-phenethylpiperidin-4-amine Candida albicans0.5 - 2Voriconazole (≤0.03 - 0.12)
Candida glabrata1 - 4Amorolfine (0.12 - 0.5)
Aspergillus fumigatus1 - 4
Aspergillus flavus2 - 8

Analysis of Efficacy:

As the data indicates, compounds such as 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine exhibit significant antifungal activity against both Candida and Aspergillus species.[2][3] While not as potent as the frontline triazole antifungal voriconazole, their efficacy is comparable to or, in some cases, better than the established morpholine antifungal, amorolfine. This positions them as strong candidates for further preclinical development.

Unraveling the Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary antifungal mechanism of these 4-aminopiperidine derivatives is the disruption of the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to impaired membrane fluidity, increased permeability, and ultimately, cell death. Specifically, these compounds have been shown to inhibit two key enzymes in this pathway: sterol C14-reductase and sterol C8-isomerase .[1][2]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors 4-Aminopiperidine Derivatives Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Ergosterol Ergosterol Inhibition1 Inhibition1 Inhibition2 Inhibition2 Intermediate Sterols->Ergosterol Intermediate Sterols->Inhibition1 Sterol C14-reductase Intermediate Sterols->Inhibition2 Sterol C8-isomerase 1-benzyl-N-dodecylpiperidin-4-amine 1-benzyl-N-dodecylpiperidin-4-amine 1-benzyl-N-dodecylpiperidin-4-amine->Inhibition1 1-benzyl-N-dodecylpiperidin-4-amine->Inhibition2 N-dodecyl-1-phenethylpiperidin-4-amine N-dodecyl-1-phenethylpiperidin-4-amine N-dodecyl-1-phenethylpiperidin-4-amine->Inhibition1 N-dodecyl-1-phenethylpiperidin-4-amine->Inhibition2

Caption: Inhibition of the ergosterol biosynthesis pathway by 4-aminopiperidine derivatives.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.

Synthesis of 4-Aminopiperidine Derivatives via Reductive Amination

The synthesis of the 4-aminopiperidine derivatives is typically achieved through a reductive amination process.[2][3]

G A N-substituted-4-piperidone D Reaction Mixture A->D B Primary Amine B->D C Sodium Triacetoxyborohydride (Reducing Agent) C->D E Purification (e.g., Chromatography) D->E F 4-Aminopiperidine Derivative E->F

Caption: General workflow for the synthesis of 4-aminopiperidine derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the N-substituted 4-piperidone derivative and the appropriate primary amine in a suitable solvent (e.g., dichloromethane or dichloroethane).

  • Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride, to the reaction mixture. This agent is preferred for its mildness and selectivity.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminopiperidine derivative.

Antifungal Susceptibility Testing: Broth Microdilution Method

The antifungal activity of the synthesized compounds is determined using a standardized broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][3]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested from a fresh culture. Adjust the turbidity to match a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a series of twofold dilutions of the 4-aminopiperidine derivatives in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Inoculate each well with the fungal suspension. Include a positive control (fungal suspension without any compound) and a negative control (medium only).

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Structure-Activity Relationship (SAR) Insights

The antifungal activity of 4-aminopiperidine derivatives is significantly influenced by the nature of the substituents on the piperidine nitrogen and the amino group.

  • Lipophilicity: A long alkyl chain, such as a dodecyl group, on the 4-amino nitrogen appears to be crucial for potent antifungal activity. This increased lipophilicity likely facilitates the compound's interaction with the fungal cell membrane.

  • N-Substituent: The substituent on the piperidine nitrogen also plays a role. Aromatic groups like benzyl or phenethyl at this position have been shown to enhance antifungal efficacy.

Conclusion and Future Directions

The 4-aminopiperidine scaffold represents a highly promising avenue for the discovery of novel antifungal agents.[2] The demonstrated efficacy of derivatives like 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine against clinically relevant fungi, coupled with a well-defined mechanism of action, provides a solid foundation for further research. Future efforts should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as evaluating their in vivo efficacy and toxicity profiles. The exploration of this chemical space could lead to the development of the next generation of antifungal drugs to combat the growing threat of fungal infections.

References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents. PubMed. [Link]

  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed. [Link]

  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and biological evaluation of novel 4-aminoquinoline derivatives as potent membrane-targeting antifungal agents. PubMed. [Link]

  • Structure activity relationship. ResearchGate. [Link]

Sources

Purity Analysis of 4-(2-aminopropan-2-yl)-1-Boc-piperidine: A Comparative Guide to Detection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of 4-(2-aminopropan-2-yl)-1-Boc-piperidine by HPLC Content Type: Publish Comparison Guide

Executive Summary

The molecule 4-(2-aminopropan-2-yl)-1-Boc-piperidine (CAS 530116-33-7) is a critical aliphatic building block in the synthesis of HIV-1 NNRTIs and SIRT2 inhibitors. Its structural duality—a lipophilic Boc-protected ring paired with a polar primary amine—presents a unique analytical challenge. Lacking a conjugated


-system, this molecule is virtually "invisible" to standard UV detection above 220 nm.

This guide objectively compares the two primary analytical workflows: the traditional Low-Wavelength UV (210 nm) method and the modern Charged Aerosol Detection (CAD) method. While UV remains accessible, our analysis identifies CAD as the superior choice for quantifying non-chromophoric impurities and ensuring rigorous mass balance.

Part 1: The Analytical Challenge

To design a valid purity method, one must first deconstruct the molecule’s physicochemical properties.

  • Chromophore Deficiency: The only UV-active moiety is the carbonyl group within the tert-butoxycarbonyl (Boc) protection, which absorbs weakly at 200–210 nm. This region is highly susceptible to interference from mobile phase solvents (the "UV cutoff" effect).

  • Basicity: The pendant primary amine (isopropylamine derivative) is basic (

    
    ). On standard silica columns, this leads to peak tailing due to silanol interactions unless suppressed by pH modifiers or ion-pairing agents.
    
  • Impurity Profile: Critical impurities often lack the Boc group (e.g., the deprotected free piperidine), making them completely invisible to UV detection, leading to falsely high purity values.

Comparison of Detection Architectures
FeatureMethod A: UV-Vis (210 nm) Method B: Charged Aerosol (CAD)
Principle Absorption of light by carbonyl bonds.Measurement of charge on nebulized particles.[1]
Sensitivity Low (Signal-to-Noise ratio is poor).High (Sub-nanogram detection).
Uniformity Poor (Response factor depends on extinction coefficient).Excellent (Response is mass-dependent, not structure-dependent).
Impurity Coverage Blind Spot: Cannot see deprotected amines or non-UV active reagents.Universal: Detects any non-volatile impurity.[2]
Mobile Phase Restricted (Must avoid UV-absorbing additives like Acetone/TFA).Flexible (Must be volatile; TFA/Formic Acid are fine).
Cost Low (Standard equipment).High (Requires specialized detector).
Part 2: Comparative Workflows & Decision Logic

The selection of the correct method depends on the stage of drug development. The following decision tree illustrates the logical selection process based on sensitivity and regulatory requirements.

MethodSelection cluster_legend Key Factors Start Start: Purity Analysis Required CheckChrom Does sample have strong chromophore? Start->CheckChrom CheckStage Development Stage? CheckChrom->CheckStage No (Typical) UV_Method Method A: UV @ 210 nm (Routine QC, High Conc.) CheckChrom->UV_Method Yes (Rare) CheckStage->UV_Method Early Synthesis (>95% purity expected) CAD_Method Method B: CAD/ELSD (Impurity Profiling, R&D) CheckStage->CAD_Method Final Release (Need to see all impurities) Deriv_Method Method C: Derivatization (Trace Analysis, Complex Matrix) CheckStage->Deriv_Method Bioanalysis/Low LOQ Legend UV: Cheap but blind to some impurities CAD: Universal but expensive Deriv: Sensitive but labor intensive

Caption: Decision Logic for Selecting Detection Method for Non-Chromophoric Amines.[1][2][3][4][5][6][7]

Part 3: Recommended Protocols
Method A: The "Accessible" Protocol (UV @ 210 nm)

Best for routine checks where major impurities are known to be UV-active.

  • Column: C18 (End-capped), 4.6 x 150 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low UV background).

  • Mobile Phase B: Acetonitrile (Far UV grade).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3][4][8]

  • Temperature: 30°C.

  • Detection: UV at 210 nm (Reference 360 nm).

  • Critical Note: Do not use TFA with UV detection at 210 nm if possible, as it absorbs light and causes baseline drift. Phosphoric acid or Perchlorate buffers are superior for optical transparency.

Method B: The "Gold Standard" Protocol (CAD)

Best for final purity assignment and detection of the deprotected piperidine impurity.

  • Column: C18 (Polar-embedded or High-pH stable), 4.6 x 150 mm, 3 µm (e.g., Waters XBridge C18).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[4]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[4]

  • Causality of Additive: TFA is volatile (required for CAD) and acts as an ion-pairing agent to mask silanols, ensuring sharp peaks for the basic amine [1].

  • Gradient:

    • 0.0 min: 5% B[3]

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 5% B

    • 17.0 min: End

  • Detector Settings:

    • Nebulizer Temp: 35°C

    • Power Function: 1.0 (for linear calibration range)

    • Data Rate: 10 Hz

Part 4: Experimental Validation & Troubleshooting

To ensure trustworthiness, the method must be self-validating. The following workflow describes the specific steps to validate the separation of the main peak from its critical impurities.

ValidationWorkflow Sample Sample Prep (1 mg/mL in 50:50 ACN:H2O) Inject Injection (10 µL) Sample->Inject Sep Separation (Gradient Elution) Inject->Sep Detect_UV UV Detector (210 nm) Sep->Detect_UV Detect_CAD CAD Detector (Nebulization) Sep->Detect_CAD Result_UV Chromatogram A (Main Peak Only) Detect_UV->Result_UV Result_CAD Chromatogram B (Main Peak + Impurities) Detect_CAD->Result_CAD Compare Calculate Mass Balance (Area %) Result_UV->Compare Result_CAD->Compare

Caption: Parallel detection workflow to identify "invisible" impurities.

Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Baseline Drift (UV) Absorption of Mobile Phase B additives.Switch from TFA to Phosphoric Acid; ensure ACN is "Gradient Grade".
Peak Tailing Interaction of amine with residual silanols.Increase TFA concentration to 0.1% or use a high-pH column (pH 10) with Ammonium Hydroxide [2].
Missing Impurities Impurities lack chromophores (e.g., de-Boc species).Must use CAD or LC-MS. UV is invalid for mass balance here.
Ghost Peaks Carryover of basic amine.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
References
  • ResearchGate. (2014). Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Retrieved from [Link]

Sources

Assessing the Metabolic Stability of Molecules Containing the 2-Aminopropan-2-yl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the amine moiety is often a metabolic "soft spot." The 2-aminopropan-2-yl group (often referred to as a tert-butylamine or gem-dimethyl amine fragment) represents a classic medicinal chemistry tactic: the "Magic Methyl" effect. By replacing the


-hydrogens of a standard isopropyl group with methyl groups, researchers effectively block 

-carbon hydroxylation—the rate-limiting step in N-dealkylation.

This guide provides a technical comparison of this moiety against its unhindered counterparts, details the mechanistic shift in metabolic pathways, and outlines a self-validating microsomal stability protocol to quantify these effects.

Part 1: The Structural Challenge & Mechanistic Rationale

The Problem: -Carbon Hydroxylation

Primary and secondary amines are frequently cleared via N-dealkylation . This reaction is catalyzed by Cytochrome P450 (CYP450) enzymes and proceeds through a specific mechanism:[1]

  • Hydrogen Abstraction: The CYP enzyme abstracts a hydrogen atom from the carbon adjacent to the nitrogen (

    
    -carbon).
    
  • Hydroxylation: An unstable carbinolamine intermediate is formed.

  • Collapse: The intermediate spontaneously collapses, cleaving the C-N bond and releasing the amine and a carbonyl by-product (e.g., acetone from isopropylamine).

The Solution: The 2-Aminopropan-2-yl Blockade

The 2-aminopropan-2-yl moiety (


) contains a quaternary 

-carbon. It possesses no abstractable

-hydrogens.
Consequently, the standard N-dealkylation pathway is mechanistically impossible. Metabolism is forced to shift to less favorable routes, such as:
  • Direct N-oxidation (forming hydroxylamines or nitroso species).

  • 
    -oxidation of the methyl groups (forming stable alcohols).
    
  • Metabolic switching to remote sites on the molecule.[2]

Visualization: Metabolic Pathway Comparison

The following diagram illustrates the mechanistic divergence between an isopropyl amine and the 2-aminopropan-2-yl moiety.

MetabolicPathways cluster_0 Pathway A: Isopropyl Amine (Labile) cluster_1 Pathway B: 2-aminopropan-2-yl (Stable) Iso Isopropyl Moiety (R-CH(CH3)-NH2) AlphaOx Alpha-Hydroxylation (CYP450) Iso->AlphaOx H-Abstraction Carbinol Carbinolamine Intermediate AlphaOx->Carbinol Cleavage C-N Bond Cleavage Carbinol->Cleavage Spontaneous ResultA Metabolites: Acetone + R-NH2 Cleavage->ResultA Tert 2-aminopropan-2-yl (R-C(CH3)2-NH2) Block BLOCKADE: No Alpha-H Tert->Block CYP Attempt ResultB Intact Scaffold (High Stability) Tert->ResultB Major Fraction MinorOx Minor Oxidation (Methyl-OH or N-Oxide) Block->MinorOx Metabolic Shunting

Caption: Comparative metabolic fate. Pathway A shows rapid degradation via


-hydroxylation. Pathway B demonstrates the metabolic blockade provided by the gem-dimethyl substitution.

Part 2: Comparative Analysis of Alternatives

When selecting an amine motif, the 2-aminopropan-2-yl group must be weighed against alternatives based on steric bulk, lipophilicity (


), and metabolic stability (

).
MoietyStructureMetabolic MechanismStability (

)
Lipophilicity Impact
Isopropyl

High turnover via

-C hydroxylation (N-dealkylation).
Low Baseline
2-aminopropan-2-yl

Blocked N-dealkylation. Susceptible to minor methyl oxidation.High Moderate Increase (+LogD)
Cyclopropyl

Strained ring reduces CYP affinity;

-H is less labile due to orbital hybridization (

-like character).
Medium-High Neutral/Lower
Trifluoroethyl

Electron-withdrawing fluorines deactivate

-hydrogens and lower amine basicity (

).
Very High Variable (Polar Hydrophobic)

Key Insight: While the 2-aminopropan-2-yl group solves the metabolic stability issue, it adds steric bulk. If the binding pocket is tight, the Cyclopropyl amine is often a superior bioisostere, offering improved stability over isopropyl without the steric penalty of the gem-dimethyl groups.

Part 3: Experimental Protocol (Microsomal Stability)

To empirically assess the stability conferred by the 2-aminopropan-2-yl moiety, a Liver Microsome Stability Assay is the gold standard. This protocol is designed to measure Intrinsic Clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and Half-life (

).[3][4]
Materials & Reagents
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) at 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound: 10 mM stock in DMSO.

  • Controls:

    • High Clearance: Testosterone (CYP3A4) or Diclofenac (CYP2C9).

    • Low Clearance: Warfarin.[5]

    • Negative Control:[6][3] Heat-inactivated microsomes (to rule out chemical instability).

Detailed Workflow

Step 1: Preparation (The "Master Mix" Approach)

  • Prepare a 2X Microsome Solution : Dilute HLM to 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Prepare a 2X NADPH Solution : 2.6 mM NADP+, 6.6 mM MgCl2, 6.6 mM Glucose-6-phosphate, 0.8 U/mL G6PDH.

  • Why? Preparing 2X solutions ensures that when mixed 1:1, the final concentrations are exactly 0.5 mg/mL protein and 1 mM NADPH.

Step 2: Pre-Incubation (Thermodynamic Equilibration)

  • Spike the test compound into the 2X Microsome Solution (Final concentration: 1

    
    M).
    
  • Incubate at 37°C for 10 minutes before adding NADPH.

  • Expertise Note: This step is critical. It allows the compound to bind non-specifically to microsomal proteins and reach thermal equilibrium. Skipping this causes "burst kinetics" artifacts in the first minute.

Step 3: Initiation & Sampling

  • Add the pre-warmed 2X NADPH solution to initiate the reaction (Time

    
    ).
    
  • Final reaction volume: 200

    
    L (0.5 mg/mL microsomes, 1 
    
    
    
    M compound).
  • Sample at

    
     minutes.
    

Step 4: Quenching

  • Transfer 30

    
    L of reaction mixture into 120 
    
    
    
    L of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
  • Why Acetonitrile? It precipitates proteins instantly, stopping the enzymatic reaction.

Step 5: Analysis

  • Centrifuge at 4,000 rpm for 20 mins.

  • Analyze supernatant via LC-MS/MS (MRM mode).

Assay Visualization

AssayWorkflow cluster_sampling Kinetic Sampling Loop Start Compound Stock (10 mM DMSO) Prep Prepare 2X Microsome Mix (Buffer + HLM + Compound) Start->Prep PreInc Pre-Incubation 10 min @ 37°C Prep->PreInc Equilibrate Init Initiation Add 2X NADPH PreInc->Init Sample0 T=0 min Init->Sample0 Sample5 T=5 min Init->Sample5 Sample60 T=60 min Init->Sample60 Quench Quench (ACN + Internal Std) Sample0->Quench Sample5->Quench Sample60->Quench Spin Centrifuge Precipitate Protein Quench->Spin LCMS LC-MS/MS Analysis (% Remaining vs Time) Spin->LCMS

Caption: Step-by-step workflow for the Microsomal Stability Assay. Pre-incubation prevents kinetic artifacts; cold ACN quenching ensures precise time-point definition.

Part 4: Data Interpretation

Calculate the slope (


) of the natural log of the percentage remaining vs. time.




Target Profile for 2-aminopropan-2-yl Compounds

If the moiety is working as intended (blocking metabolism), you should observe:

  • 
    :  > 60 minutes (in Human Liver Microsomes).
    
  • 
    :  < 20 
    
    
    
    L/min/mg protein.
  • Metabolite ID: Absence of M-14 (loss of methyl) or M-42 (loss of isopropyl) peaks in Mass Spec. Presence of M+16 (hydroxylation) suggests remote oxidation or methyl-hydroxylation.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[7] [Link][7]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Hong, J. Y., et al. (1997). Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers.[8] Archives of Toxicology, 71(4), 266-269. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(2-aminopropan-2-yl)-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 4-(2-aminopropan-2-yl)-1-Boc-piperidine

Executive Summary & Chemical Context

This guide defines the safety, logistical, and disposal protocols for 4-(2-aminopropan-2-yl)-1-Boc-piperidine (also known as tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate).[1]

This compound is a critical bifunctional scaffold featuring a sterically hindered primary amine and a secondary amine protected by a tert-butoxycarbonyl (Boc) group.[1] Its dual nature—basic functionality combined with significant lipophilicity—presents specific handling challenges that generic lab safety training often overlooks.[1]

Critical Hazard Profile:

  • Primary Hazard: Skin and severe eye irritation (H315, H319).[1][2][3]

  • Secondary Hazard: Respiratory irritation (H335) if aerosolized.[1]

  • Chemical Nature: The Boc-moiety increases the compound's solubility in lipids, potentially facilitating the dermal absorption of the irritant amine motif.[1]

Risk Assessment & PPE Strategy

The selection of Personal Protective Equipment (PPE) is not arbitrary; it is dictated by the molecular interaction between the chemical and the barrier material.[1]

The "Lipophilic Amine" Challenge

Standard latex gloves are insufficient.[1] The Boc group renders this molecule organic-soluble, allowing it to permeate latex rapidly.[1] Once the barrier is breached, the primary amine (2-aminopropan-2-yl) acts as a caustic base, attacking the skin's acid mantle and causing dermatitis or chemical burns.[1]

PPE Matrix
Protection ZoneRecommended EquipmentTechnical SpecificationRationale
Hand (Primary) Nitrile Gloves Min.[1] thickness: 0.11 mm (4 mil)Excellent resistance to aliphatic amines and moderate resistance to lipophilic carbamates.[1]
Hand (High Risk) Double Gloving / Laminate Silver Shield® or chemically resistant laminateRequired for prolonged handling (>15 mins) or spill cleanup.[1] Prevents permeation breakthrough.[1]
Ocular Chemical Splash Goggles ANSI Z87.1 (Impact + Splash)Safety glasses are insufficient.[1] Amines can cause irreversible corneal clouding; a seal is required to prevent vapor/dust entry.[1]
Respiratory Fume Hood / N95 ASHRAE 110 Certified HoodSolid state handling requires a hood to capture dust.[1] If weighing outside a hood, an N95/P2 respirator is mandatory.[1]
Body Lab Coat (Cotton/Poly) Snap closures, long sleevesStandard protection.[1] Tyvek sleeves recommended if handling large quantities (>10g).[1]

PPE Decision Logic (Visualized)

The following logic flow dictates the necessary protection level based on the physical state of the reagent during your workflow.

PPE_Decision_Logic Start Task Initiation State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Weighing/Transfer Solution Dissolved / Liquid Phase State_Check->Solution Reaction/Workup Risk_Dust Risk: Inhalation of Basic Dust Solid->Risk_Dust Risk_Splash Risk: Dermal/Ocular Absorption Solution->Risk_Splash Action_Solid Protocol A: 1. Fume Hood (Sash <18") 2. Antistatic Weighing 3. Nitrile Gloves (Single) Risk_Dust->Action_Solid Action_Liquid Protocol B: 1. Splash Goggles (Sealed) 2. Double Nitrile Gloves 3. Impervious Apron (if >100mL) Risk_Splash->Action_Liquid

Figure 1: PPE Selection Logic based on operational state.[1] Note the escalation to splash goggles for liquid handling.

Operational Protocol: Step-by-Step

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, verify the bottle seal. Amines can absorb atmospheric CO₂ to form carbamate salts, appearing as a "crust" on the cap.[1]

  • Storage: Store at 2–8°C (Refrigerator). Keep the container tightly closed under an inert atmosphere (Argon/Nitrogen) if possible to prevent oxidation or carbonate formation [1].[1]

Phase 2: Weighing & Transfer (The Critical Step)
  • Static Control: This solid is likely a fine, electrostatic powder.[1]

    • Place an ionizing bar or anti-static gun near the balance inside the fume hood.[1]

    • Use a glass or antistatic plastic spatula.[1] Do not use metal spatulas if the compound is potentially sticky or clumping, as flicking can aerosolize particles.[1]

  • Dissolution: Add the solvent to the solid, not the solid to the solvent, to minimize splash risk.

Phase 3: Reaction Monitoring
  • TLC Visualization: The Boc group is not UV active enough on its own, but the amine often stains with Ninhydrin (Red/Purple spot) or KMnO₄ .[1]

  • Acidity Warning: When quenching reactions involving this compound, avoid strong, concentrated acids initially if the Boc group needs to be preserved. The Boc group is acid-labile and will cleave, releasing isobutylene gas (flammable) and CO₂ [2].[1]

Emergency Response & Disposal

Accidental Exposure Workflow

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Wash_Skin Flush with Water (15 Minutes) Do NOT use Soap initially Skin->Wash_Skin Wash_Eye Eyewash Station (15 Minutes) Hold Eyelids Open Eye->Wash_Eye Neutralize Assess Burn/Irritation Wash_Skin->Neutralize Wash_Eye->Neutralize Medical Seek Medical Attention (Bring SDS) Neutralize->Medical

Figure 2: Immediate response protocol for amine exposure. Speed is critical to prevent chemical burns.[1]

Spill Cleanup
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don double nitrile gloves and respiratory protection.[1]

  • Absorb: Do not use paper towels (rapid evaporation surface).[1] Use a commercial amine-neutralizing spill pad or vermiculite.[1]

  • Clean: Wipe the surface with a dilute (5%) acetic acid solution to neutralize trace amines, followed by water.[1]

Disposal Strategy
  • Classification: Hazardous Chemical Waste (Basic/Organic).[1]

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid, peroxides) or strong acids in the waste container to prevent exothermic reactions or gas evolution.[1]

  • Labeling: Clearly tag as "Organic Base / Amine Solution."

References

  • PubChem. (n.d.).[1] Compound Summary: tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate (CID 723833).[1] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

  • ECHA. (n.d.).[1] C&L Inventory: Piperidine derivatives and GHS Classifications. European Chemicals Agency.[1][2] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2-aminopropan-2-yl)-1-Boc-piperidine
Reactant of Route 2
Reactant of Route 2
4-(2-aminopropan-2-yl)-1-Boc-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.